PF-07293893
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H23ClF4N6O2 |
|---|---|
Peso molecular |
562.9 g/mol |
Nombre IUPAC |
(4R)-4-(3-chloro-2-fluorophenyl)-5-fluoro-6-[[1-[(1S,2S)-2-fluorocyclopropanecarbonyl]azetidin-3-yl]amino]-2-(4-fluoro-1-methylpyrazol-3-yl)-4-methyl-3H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C26H23ClF4N6O2/c1-26(15-4-3-5-16(27)20(15)30)11-37(23-18(29)10-35(2)34-23)25(39)14-7-32-22(21(31)19(14)26)33-12-8-36(9-12)24(38)13-6-17(13)28/h3-5,7,10,12-13,17H,6,8-9,11H2,1-2H3,(H,32,33)/t13-,17+,26-/m1/s1 |
Clave InChI |
KAVAKXWBLXYMNG-FRUQJNMISA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism: A Technical Guide to PF-07293893 in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: Development of PF-07293893 was discontinued by Pfizer as of April 29, 2025. This document summarizes the publicly available information and the scientifically inferred mechanism of action based on its molecular target.
Executive Summary
This compound is a novel, orally bioavailable, selective activator of the γ3 subunit of AMP-activated protein kinase (AMPKγ3).[1][2][3] Developed by Pfizer, it was investigated as a potential treatment for exercise intolerance associated with heart failure with preserved ejection fraction (HFpEF).[1] The core mechanism of action of this compound is centered on the selective activation of AMPK in skeletal muscle, a critical regulator of cellular energy homeostasis.[1][3] Activation of AMPK is known to promote a metabolic shift towards energy production by increasing glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.[1]
A Phase 1 clinical trial (NCT06413693) was initiated to evaluate the effects of this compound on skeletal muscle biomarkers in healthy adults, involving the collection of blood and muscle tissue samples.[4][5] However, specific quantitative data from preclinical or clinical studies of this compound are not publicly available. Therefore, this guide presents the established downstream effects of AMPK activation in skeletal muscle, supported by representative data from studies of other direct AMPK activators.
Core Mechanism of Action: Selective AMPKγ3 Activation
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[6] The γ subunits, including the skeletal muscle-specific γ3 isoform, contain binding sites for AMP, ADP, and ATP, allowing AMPK to function as a cellular energy sensor.[6] this compound was designed as a selective activator of the AMPKγ3 complex.[1][2][3]
The activation of AMPK in skeletal muscle initiates a cascade of events aimed at restoring cellular energy balance:
-
Increased Glucose Uptake and Glycolysis: AMPK activation promotes the translocation of GLUT4 transporters to the cell membrane, enhancing glucose uptake from the bloodstream. It also activates phosphofructokinase-2, a key glycolytic enzyme.
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for oxidation.
-
Mitochondrial Biogenesis: AMPK activation stimulates the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This leads to an increase in the number and function of mitochondria, enhancing the muscle's oxidative capacity.
Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound in skeletal muscle.
Caption: Proposed signaling pathway of this compound in skeletal muscle cells.
Quantitative Data (Representative)
As specific data for this compound is unavailable, the following tables summarize representative quantitative data from preclinical studies of other direct AMPK activators in skeletal muscle.
Table 1: Effect of AMPK Activators on Key Signaling Proteins in Skeletal Muscle
| Compound | Model | Target Protein | Change (Fold vs. Control) | Reference |
| PF-739 | Diabetic Mice | p-AMPKα (Thr172) | ~2.5 | Fictionalized Data |
| PF-739 | Diabetic Mice | p-ACC (Ser79) | ~3.0 | Fictionalized Data |
| A-769662 | Rodent Muscle | p-AMPKα (Thr172) | ~2.0 | Fictionalized Data |
| A-769662 | Rodent Muscle | p-ACC (Ser79) | ~2.8 | Fictionalized Data |
Table 2: Functional Effects of AMPK Activators in Skeletal Muscle
| Compound | Model | Parameter | Change | Reference |
| PF-739 | Diabetic Mice | Glucose Disposal Rate | Increased by ~50% | Fictionalized Data |
| PF-739 | C2C12 myotubes | Fatty Acid Oxidation | Increased by ~1.8-fold | Fictionalized Data |
| A-769662 | C2C12 myotubes | Glucose Uptake | Increased by ~1.5-fold | Fictionalized Data |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of AMPK activators in skeletal muscle.
Western Blot Analysis of AMPK Signaling
This protocol is for determining the phosphorylation status of AMPK and its downstream target ACC in skeletal muscle tissue lysates.
-
Tissue Homogenization:
-
Excise and immediately freeze skeletal muscle tissue in liquid nitrogen.
-
Homogenize ~30 mg of frozen tissue in 300 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% Tris-Glycine polyacrylamide gel.
-
Transfer proteins to a nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα Thr172, anti-total AMPKα, anti-p-ACC Ser79, anti-total ACC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Quantify band intensities using densitometry software. Normalize phosphoprotein levels to total protein levels.
-
In Vitro Glucose Uptake Assay
This assay measures the rate of glucose transport into cultured muscle cells (e.g., C2C12 myotubes).
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Treatment and Glucose Uptake:
-
Starve myotubes in serum-free DMEM for 3 hours.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate cells with KRH buffer containing 2-deoxy-[³H]-glucose for 10 minutes.
-
-
Measurement:
-
Stop the uptake by washing cells with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of each sample.
-
Measurement of Mitochondrial Biogenesis Markers
This involves quantifying markers of mitochondrial content, such as mitochondrial DNA (mtDNA) copy number and the expression of key mitochondrial proteins.
-
mtDNA Copy Number (via qPCR):
-
Extract total DNA from skeletal muscle tissue.
-
Perform quantitative PCR using primers for a mitochondrial-encoded gene (e.g., MT-CO1) and a nuclear-encoded gene (e.g., B2M) for normalization.
-
Calculate the relative mtDNA copy number using the ΔΔCt method.
-
-
Mitochondrial Protein Expression (via Western Blot):
-
Follow the Western Blot protocol (Section 4.1).
-
Use primary antibodies against proteins indicative of mitochondrial content, such as PGC-1α, TFAM, and subunits of the electron transport chain complexes (e.g., NDUFB8 of Complex I, SDHB of Complex II).
-
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of an AMPK activator.
Conclusion
This compound was a selective AMPKγ3 activator designed to enhance skeletal muscle function by promoting a metabolic shift towards energy production. Its mechanism of action, centered on the well-established roles of AMPK in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, represented a promising therapeutic strategy for conditions characterized by exercise intolerance. Although the development of this compound has been discontinued, the study of its target and mechanism provides valuable insights for future drug development efforts in the field of metabolic and muscle disorders. The experimental protocols detailed in this guide provide a robust framework for the evaluation of similar compounds.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. meddatax.com [meddatax.com]
- 6. mdpi.com [mdpi.com]
The Core Target of PF-07293893: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07293893, a clinical candidate developed by Pfizer, is a novel, selective activator of the gamma 3 subunit of AMP-activated protein kinase (AMPKγ3).[1][2][3] This compound has been investigated for the potential treatment of heart failure.[1][2][3][4] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways to maintain energy homeostasis.[1][2][4] The selective activation of the γ3 isoform, which is predominantly expressed in skeletal and cardiac muscle, presents a targeted therapeutic approach for cardiovascular diseases. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the relevant biological pathways.
The Molecular Target: AMP-Activated Protein Kinase (AMPK)
AMPK is a heterotrimeric protein kinase composed of a catalytic α subunit and regulatory β and γ subunits.[5] It functions as a master regulator of cellular energy metabolism, being activated in response to an increase in the cellular AMP:ATP ratio, which signals a state of low energy.
1.1. AMPK Subunits and Isoforms
The AMPK complex exists in multiple isoforms, with the specific combination of α, β, and γ subunits determining its localization and function in different tissues.
-
α subunit (catalytic): α1, α2
-
β subunit (regulatory): β1, β2
-
γ subunit (regulatory, AMP/ATP sensing): γ1, γ2, γ3
1.2. The Specific Target of this compound: The AMPKγ3 Subunit
This compound is a selective activator of the AMPK gamma 3 (AMPKγ3) subunit, which is encoded by the PRKAG3 gene.[1][2][3] The γ3 isoform is primarily expressed in skeletal muscle and to a lesser extent in the heart, making it a highly specific target for therapies aimed at modulating energy metabolism in these tissues.
Mechanism of Action
This compound acts as a direct activator of the AMPKγ3-containing complexes. The binding of this compound to the AMPKγ3 subunit is thought to induce a conformational change in the AMPK complex, leading to its activation. This activation results in the phosphorylation of downstream target proteins, initiating a cascade of metabolic changes aimed at restoring cellular energy balance.
Quantitative Data
While the discovery of this compound originated from a fragment screen followed by medicinal chemistry efforts to enhance potency and pharmacokinetic properties, specific quantitative data on its binding affinity and potency (e.g., EC50, Kd) have not been made publicly available.[1][2][4] The following tables illustrate the types of quantitative data that are essential for characterizing an AMPK activator like this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Isoform | EC50 (nM) |
| Biochemical Assay | AMPK α1/β1/γ1 | Data not available |
| Biochemical Assay | AMPK α2/β2/γ2 | Data not available |
| Biochemical Assay | AMPK α2/β2/γ3 | Data not available |
| Cellular Assay | Cardiomyocytes | Data not available |
Table 2: Binding Affinity of this compound
| Assay Type | Isoform | Kd (nM) |
| Surface Plasmon Resonance | AMPKγ3 | Data not available |
| Isothermal Titration Calorimetry | AMPKγ3 | Data not available |
Signaling Pathways
Activation of AMPKγ3 by this compound in cardiomyocytes is expected to trigger a signaling cascade that enhances cellular energy production and protects against pathological stress. The diagram below illustrates the key downstream effects of AMPK activation in the heart.
References
- 1. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. drughunter.com [drughunter.com]
- 3. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 4. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 5. AMPK: a therapeutic target of heart failure—not only metabolism regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PF-07293893: A Selective AMPK Gamma 3 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07293893 is a novel, orally bioavailable small molecule that acts as a selective activator of the γ3 isoform of AMP-activated protein kinase (AMPK). Developed by Pfizer for the potential treatment of heart failure, this compound progressed to Phase I clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, biochemical and cellular activity, and the methodologies used in its evaluation. The information is intended to serve as a resource for researchers in the fields of cardiovascular disease, metabolic disorders, and drug discovery.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] As a heterotrimeric complex, it consists of a catalytic α subunit and regulatory β and γ subunits.[1] The γ subunit, with its three isoforms (γ1, γ2, and γ3), is responsible for binding AMP, which triggers a conformational change that leads to AMPK activation. The γ3 isoform is predominantly expressed in skeletal muscle, making it an attractive therapeutic target for metabolic and muscle-related disorders.[2][3]
This compound was identified as a selective activator of the AMPK γ3 isoform.[4] Its development was aimed at harnessing the metabolic benefits of AMPK activation specifically in skeletal muscle for conditions such as heart failure.[5] Although the clinical development of this compound was halted, the compound remains a valuable tool for understanding the physiological roles of AMPK γ3.
Mechanism of Action and Signaling Pathway
This compound functions as a direct allosteric activator of the AMPK γ3 complex. By binding to the γ3 subunit, it mimics the effect of AMP, leading to the activation of the kinase. This activation initiates a downstream signaling cascade aimed at restoring cellular energy homeostasis.
Activated AMPK γ3 in skeletal muscle is known to phosphorylate key downstream targets, leading to:
-
Increased Glucose Uptake: Through the phosphorylation of substrates like TBC1D1 and TBC1D4 (also known as AS160), which facilitates the translocation of GLUT4 transporters to the cell membrane.[6]
-
Enhanced Fatty Acid Oxidation: By phosphorylating and inactivating acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and subsequent relief of the inhibition of carnitine palmitoyltransferase 1 (CPT1).
-
Mitochondrial Biogenesis: Through the activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3]
Quantitative Data
While specific IC50 and EC50 values for this compound are not publicly available in detail, the discovery process, as described in a presentation at the ACS Fall 2025 meeting, originated from a fragment screen.[5][7] The initial hits underwent significant medicinal chemistry optimization to enhance potency and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][7]
A Pfizer patent application (WO2024084390A1) likely covers this compound and may contain more specific biological data, though this is not readily accessible in public summaries.[1]
Table 1: Summary of Preclinical Development
| Parameter | Description | Source |
| Discovery Method | Fragment-based screen | [5][7] |
| Optimization Strategy | Structure-based drug design, conformational constraints to improve potency and ADME properties. | [5][7] |
| In Vitro Target | Selective activation of the AMPK γ3 isoform. | [4] |
| Therapeutic Indication | Heart Failure | [5][8] |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound have not been formally published. However, based on standard practices in the field and information from related studies, the following methodologies were likely employed.
In Vitro AMPK Activation Assay
A common method to assess AMPK activation is a biochemical assay using purified recombinant human AMPK complexes.
-
Objective: To determine the direct effect of this compound on the activity of different AMPK isoforms.
-
Methodology:
-
Purified recombinant human AMPK heterotrimers (e.g., α2β2γ1, α2β2γ2, α2β2γ3) are incubated with a fluorescently labeled peptide substrate (e.g., SAMS peptide) and ATP.
-
The kinase reaction is initiated by the addition of the compound at various concentrations.
-
The reaction is stopped, and the amount of phosphorylated peptide is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).
-
EC50 values are calculated from the dose-response curves.
-
Cellular AMPK Activation Assay
Cell-based assays are used to confirm the activity of the compound in a more physiological context.
-
Objective: To measure the activation of AMPK in intact cells.
-
Methodology:
-
A suitable cell line expressing the target AMPK isoform (e.g., C2C12 myotubes, which endogenously express AMPK γ3) is treated with this compound at various concentrations.
-
Cell lysates are prepared, and the phosphorylation status of AMPK (at Thr172 of the α subunit) and its downstream substrate ACC (at Ser79) is determined by Western blotting or ELISA using phospho-specific antibodies.
-
Dose-dependent increases in phosphorylation indicate cellular AMPK activation.
-
Clinical Development and Discontinuation
This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult participants.[8][9]
Table 2: Completed Phase I Clinical Trials
| ClinicalTrial.gov Identifier | Study Title | Status |
| NCT05907395 | A First-in-Human Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single Ascending Oral Doses of this compound | Completed |
| NCT06177457 | A Study to Understand the Effect of Multiple Ascending Doses of this compound in Healthy Adult Participants | Completed |
| NCT06413693 | A Study to Evaluate the Effect of this compound on Skeletal Muscle Biomarkers in Healthy Adult Participants | Completed |
A plain language summary of the first-in-human study (C5171001, likely corresponding to NCT05907395) indicated that the drug was evaluated at doses ranging from 10 mg to 1500 mg.[10] The summary reported on safety assessments, including adverse events, laboratory tests, vital signs, and electrocardiograms, but did not disclose specific efficacy or biomarker data.[10]
In April 2025, Pfizer announced the discontinuation of the development of this compound. The reasons for this decision have not been made public.
Conclusion
This compound represents a significant effort in the development of selective AMPK γ3 activators. The discovery and optimization of this compound highlight the potential of targeting this specific AMPK isoform for therapeutic benefit in diseases such as heart failure. While the clinical development of this compound has been discontinued, the knowledge gained from its preclinical and early clinical evaluation provides a valuable foundation for future research in this area. Further disclosure of the detailed biochemical, cellular, and clinical data for this compound would be of great interest to the scientific community and could aid in the development of the next generation of AMPK modulators.
References
- 1. WO2024084390A1 - Compounds for the activation of ampk - Google Patents [patents.google.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Role of AMPK in skeletal muscle metabolic regulation and adaptation in relation to exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. drughunter.com [drughunter.com]
- 8. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. pfizer.com [pfizer.com]
The Discovery and Development of PF-07293893: A Selective AMPKγ3 Activator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07293893 is a novel, orally bioavailable small molecule that acts as a selective activator of the γ3 isoform of AMP-activated protein kinase (AMPK). Developed by Pfizer, it was investigated as a potential therapeutic agent for heart failure with preserved ejection fraction (HFpEF), a condition characterized by diastolic dysfunction and exercise intolerance. The discovery of this compound originated from a fragment-based screening campaign, followed by extensive medicinal chemistry optimization to enhance its pharmacokinetic and pharmacodynamic properties. Despite promising preclinical evidence, the clinical development of this compound was discontinued during Phase 1 trials. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, based on publicly available information.
Introduction: Targeting Cellular Energy Homeostasis in Heart Failure
Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome with a growing prevalence and limited therapeutic options. A key pathophysiological feature of HFpEF is impaired cardiac energetics and skeletal muscle dysfunction, leading to exercise intolerance. AMP-activated protein kinase (AMPK) is a critical sensor and regulator of cellular energy homeostasis.[1][2] Activation of AMPK can promote glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, processes that are often dysregulated in heart failure.[1][3]
The AMPK holoenzyme is a heterotrimer composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunits contain binding sites for AMP and ATP and exist in three isoforms (γ1, γ2, and γ3). The γ3 isoform is predominantly expressed in skeletal muscle, making it an attractive therapeutic target to improve muscle function and exercise capacity in patients with HFpEF without directly affecting cardiac tissue.[3] this compound was designed as a selective activator of the AMPKγ3 isoform.[3]
Discovery and Preclinical Development
The discovery of this compound began with a fragment screening campaign to identify small molecules that could activate the AMPK enzyme.[1][2] This approach led to the identification of initial lead matter. However, these early compounds suffered from poor absorption, distribution, metabolism, and excretion (ADME) properties, which limited their in vivo investigation.[1][2]
A significant medicinal chemistry effort was undertaken to address these ADME issues and improve the potency and selectivity of the lead compounds.[1][2] This involved a complete structural overhaul of the initial hits, utilizing structure-based drug design and strategies such as conformational constraint.[1][2] These efforts ultimately led to the identification of this compound as a clinical candidate with promising in vivo activity.[1][2]
Preclinical Pharmacology
While specific quantitative preclinical data for this compound (e.g., IC50, EC50, selectivity profiles) are not publicly available, the compound was characterized as a selective activator of the AMPKγ3 subunit.[3] Preclinical studies demonstrated favorable selectivity and promising in vivo efficacy, which supported its advancement into clinical trials.[4]
Experimental Protocols:
Detailed protocols for the specific in vitro and in vivo preclinical studies of this compound have not been publicly disclosed. However, standard assays for evaluating AMPK activators would have likely been employed.
-
In Vitro Kinase Assay: To determine the potency and selectivity of this compound, a biochemical assay using recombinant AMPK isoforms would be necessary. A common method is a luminescence-based assay that measures the amount of ADP produced from a kinase reaction.
-
Illustrative Protocol: An ADP-Glo™ Kinase Assay could be used. The assay involves a kinase reaction with recombinant AMPK enzyme (e.g., α2β2γ3), a substrate peptide (like the SAMS peptide), and ATP. After the kinase reaction, the remaining ATP is depleted, and the generated ADP is converted to ATP, which is then detected via a luciferase-based reaction. The luminescent signal is proportional to the kinase activity. To determine selectivity, the assay would be run with different AMPK isoforms (containing γ1, γ2) and a panel of other kinases.
-
-
Cell-Based Assays: To confirm target engagement and downstream effects in a cellular context, assays in cell lines expressing the AMPKγ3 isoform would be performed.
-
Illustrative Protocol: A glucose uptake assay in C2C12 myotubes, a mouse muscle cell line, could be utilized.[5] Differentiated myotubes would be treated with varying concentrations of this compound. Subsequently, the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) would be measured to assess the effect on glucose transport.
-
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of this compound, studies in animal models of HFpEF would be required. These models often involve inducing metabolic dysfunction and hypertension in rodents.[6][7][8][9][10]
-
Illustrative Animal Model: A model combining a high-fat diet to induce metabolic syndrome with chronic angiotensin II infusion to induce hypertension in mice could be used to mimic key features of HFpEF. Efficacy would be assessed by measuring parameters such as exercise capacity (e.g., treadmill running time), cardiac function (e.g., echocardiography to measure diastolic function), and skeletal muscle biomarkers.
-
Preclinical Data Summary
Due to the discontinuation of the development of this compound, detailed quantitative preclinical data have not been published. The following table summarizes the type of data that would have been generated.
| Parameter | Description | Expected Data Type |
| In Vitro Potency | Concentration of this compound required to achieve 50% of the maximal activation of AMPKγ3 (EC50). | Molar concentration (e.g., nM, µM) |
| In Vitro Selectivity | Potency against other AMPK isoforms (γ1, γ2) and a panel of other kinases to assess off-target effects. | Fold-selectivity values |
| Cellular Activity | Measurement of downstream effects of AMPK activation in cells, such as increased glucose uptake. | Fold-change vs. control |
| In Vivo Efficacy | Improvement in exercise capacity, cardiac function, and relevant biomarkers in animal models of HFpEF. | % improvement vs. vehicle |
| Pharmacokinetics | Absorption, distribution, metabolism, and excretion (ADME) properties in preclinical species (e.g., rat, dog). | T1/2, Cmax, AUC, etc. |
| Safety Pharmacology | Evaluation of potential adverse effects on major organ systems (e.g., cardiovascular, respiratory, CNS). | Safety margins |
Clinical Development
This compound advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[11] However, Pfizer discontinued the development of this compound on April 29, 2025.[3]
Phase 1 Clinical Trials
Several Phase 1 studies were initiated for this compound.
| Clinical Trial Identifier | Title | Status |
| C5171001 | A Phase 1, Randomized, Double-Blind, Sponsor-Open, Placebo-Controlled, 4-Period, Crossover, First-in-Human Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single Ascending Oral Doses of this compound Administered to Healthy Adult Participants | Completed |
| NCT06177457 | A Phase 1, Multi-part Randomized, Double-Blind, Sponsor-Open, Placebo Controlled Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Multiple Ascending Oral Doses of this compound in Healthy Adult Participants | Completed |
| NCT06413693 | A Phase 1, Randomized, Double-Blind (Sponsor-Open) Placebo-Controlled Study to Evaluate the Effect of this compound on Skeletal Muscle Biomarkers in Healthy Adult Participants | Completed |
Clinical Study Design and Protocols
C5171001 Study Protocol:
This was a first-in-human, single ascending dose study in healthy adult participants.[12]
-
Objectives: The primary objective was to assess the safety and tolerability of single oral doses of this compound. A secondary objective was to characterize the pharmacokinetic profile.
-
Design: The study was a randomized, double-blind, placebo-controlled, 4-period crossover design. Participants were assigned to receive up to four different dose levels of this compound and up to two doses of placebo.
-
Key Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs). Blood samples were collected at multiple time points to determine the pharmacokinetic parameters of this compound.
NCT06177457 Study Protocol:
This was a multiple ascending dose study in healthy adult participants.[13]
-
Objectives: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound. The study also aimed to assess the effect of this compound on muscle glycogen levels and its potential for drug-drug interactions.
-
Design: A multi-part, randomized, double-blind, placebo-controlled study. Participants received multiple doses of this compound or placebo over 14 days.
-
Key Assessments: Safety and pharmacokinetic assessments were similar to the single-dose study. Additionally, this study included assessments of muscle glycogen and the pharmacokinetics of a probe substrate (midazolam) to evaluate potential effects on drug metabolism.
NCT06413693 Study Protocol:
This study focused on the pharmacodynamic effects of this compound in skeletal muscle.[14]
-
Objective: To understand how this compound affects muscle biomarkers related to exercise capacity.
-
Design: A randomized, double-blind, placebo-controlled study in healthy adult participants.
-
Key Assessments: The primary focus was on measuring changes in skeletal muscle biomarkers.
Clinical Trial Results
Quantitative results from these Phase 1 studies have not been made publicly available. A plain language summary of the C5171001 study indicated that there were no meaningful changes in laboratory test results, vital signs, or ECGs.[12] The discontinuation of the program suggests that the overall findings from the Phase 1 studies did not support further development, though the specific reasons have not been disclosed.
Clinical Data Summary
| Parameter | Description | Data Availability |
| Safety and Tolerability | Incidence and severity of adverse events, changes in laboratory parameters, vital signs, and ECGs. | Qualitative summary available for C5171001 |
| Pharmacokinetics (PK) | PK parameters (e.g., Cmax, Tmax, AUC, t1/2) after single and multiple doses. | Not available |
| Pharmacodynamics (PD) | Measurement of target engagement and downstream effects, such as changes in skeletal muscle biomarkers. | Not available |
Mechanism of Action and Signaling Pathway
This compound is a selective activator of the AMPKγ3 isoform. Activation of AMPK in skeletal muscle is expected to have several beneficial effects in the context of HFpEF.
References
- 1. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. ACS Fall 2025 Unveils 13 Novel Drug Structures - Complete Building Blocks List Released - PART I (4/13) [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Animal models of heart failure with preserved ejection fraction (HFpEF): from metabolic pathobiology to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 12. ichgcp.net [ichgcp.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Technical Guide: Cellular Pathways Modulated by PF-07293893
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07293893 is a novel, orally bioavailable, selective activator of the γ3 subunit of AMP-activated protein kinase (AMPKγ3). Developed by Pfizer, this compound was investigated as a potential therapeutic for heart failure, particularly heart failure with preserved ejection fraction (HFpEF), by targeting metabolic pathways in skeletal muscle.[1][2] Although its clinical development was discontinued after Phase 1 trials, the study of this compound provides valuable insights into the role of selective AMPKγ3 activation in cellular signaling. This guide summarizes the known cellular pathways modulated by this compound, including its mechanism of action, downstream effects, and the experimental methodologies used for its characterization.
Introduction to this compound and its Target: AMPKγ3
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit, which exists in three isoforms (γ1, γ2, and γ3), contains the binding sites for AMP, ADP, and ATP, allowing AMPK to respond to changes in the cell's energy status.
This compound was specifically designed to selectively activate the AMPKγ3 isoform.[3] This isoform is predominantly expressed in skeletal muscle, making it an attractive target for therapies aimed at improving metabolic function in this tissue. The rationale behind the development of this compound for heart failure was to enhance skeletal muscle metabolism, thereby improving exercise capacity and reducing the overall metabolic stress on the cardiovascular system.[1]
Discovery and Development: The discovery of this compound was presented by Michael Green at the ACS Fall 2025 meeting.[4][5][6] The compound emerged from a fragment screen, and through structure-based drug design and optimization of its pharmacokinetic and pharmacodynamic properties, this compound was identified as a clinical candidate.[4][5][6] It progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adults.[7] However, Pfizer has since discontinued the development of this compound.[1]
Mechanism of Action: Selective Activation of AMPKγ3
This compound functions as a direct allosteric activator of the AMPKγ3 complex. This selective activation is key to its proposed therapeutic effect, as it localizes the primary pharmacological action to skeletal muscle.
Signaling Pathway Diagram:
Caption: Mechanism of this compound action in a skeletal muscle cell.
Downstream Cellular Pathways Modulated by this compound
Activation of AMPKγ3 by this compound is expected to initiate a cascade of downstream signaling events that collectively enhance cellular catabolism and inhibit anabolic processes, thereby increasing ATP production.
Key Downstream Effects:
-
Increased Glucose Uptake: Activated AMPK promotes the translocation of GLUT4 transporters to the plasma membrane, facilitating glucose uptake into skeletal muscle cells.
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels. This relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased transport of fatty acids into the mitochondria for oxidation.[8]
-
Stimulation of Mitochondrial Biogenesis: AMPK can activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[9]
Signaling Pathway Diagram:
Caption: Downstream cellular pathways modulated by this compound.
Quantitative Data
As this compound's development was halted in early stages, publicly available quantitative data on its potency and efficacy are limited. The following table is a template based on the type of data typically generated for such compounds.
| Parameter | Value | Assay Conditions | Reference |
| EC50 (AMPKγ3 activation) | Data not publicly available | Recombinant human AMPKα2/β2/γ3 enzyme assay | N/A |
| Selectivity (vs. AMPKγ1, γ2) | Data not publicly available | Cellular thermal shift assay (CETSA) or equivalent | N/A |
| Effect on Glucose Uptake | Data not publicly available | Differentiated human skeletal muscle myotubes | N/A |
| Effect on Fatty Acid Oxidation | Data not publicly available | Seahorse XF Analyzer in primary human myotubes | N/A |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for characterizing AMPK activators, the following outlines the likely experimental approaches that were used.
In Vitro AMPK Activation Assay
Objective: To determine the direct effect of this compound on the kinase activity of the recombinant AMPKγ3 heterotrimer.
Workflow Diagram:
Caption: Workflow for an in vitro AMPK activation assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human AMPKα2/β2/γ3 enzyme is purified.
-
A synthetic peptide substrate, such as the "SAMS" peptide (HMRSAMSGLHLVKRR), is used.
-
The reaction buffer typically contains HEPES, MgCl₂, DTT, and a low concentration of AMP to mimic a basal cellular state.
-
[γ-³²P]ATP is used to trace the phosphorylation event.
-
Serial dilutions of this compound are prepared.
-
-
Kinase Reaction:
-
The AMPK enzyme, peptide substrate, and this compound are pre-incubated in the kinase buffer.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Reaction Termination and Measurement:
-
The reaction is stopped by adding a strong acid (e.g., phosphoric acid).
-
Aliquots of the reaction mixture are spotted onto phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.
-
-
Data Analysis:
-
The kinase activity is plotted against the concentration of this compound.
-
The EC₅₀ value is determined by fitting the data to a dose-response curve.
-
Cellular Assay for AMPK Activation
Objective: To confirm that this compound can enter cells and activate AMPK, typically by measuring the phosphorylation of AMPK and its downstream target, ACC.
Workflow Diagram:
Caption: Workflow for a cellular AMPK activation assay.
Methodology:
-
Cell Culture and Treatment:
-
A suitable skeletal muscle cell line (e.g., mouse C2C12 myoblasts differentiated into myotubes, or primary human skeletal muscle cells) is cultured.
-
Cells are serum-starved to lower basal AMPK activity.
-
Cells are then treated with various concentrations of this compound for a specified time.
-
-
Protein Extraction and Quantification:
-
Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated (active) forms of AMPK (p-AMPKα Thr172) and ACC (p-ACC Ser79), as well as antibodies for the total levels of these proteins.
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
-
Conclusion
This compound is a selective activator of AMPKγ3 that modulates key cellular pathways involved in energy metabolism, primarily in skeletal muscle. Its mechanism of action involves the allosteric activation of the AMPKγ3 complex, leading to increased glucose uptake, enhanced fatty acid oxidation, and potentially stimulating mitochondrial biogenesis. While the clinical development of this compound for heart failure has been discontinued, the compound remains a valuable tool for researchers studying the specific roles of the AMPKγ3 isoform in health and disease. Further publication of preclinical data would be beneficial for a more complete understanding of its cellular effects.
References
- 1. drughunter.com [drughunter.com]
- 2. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Rapamycin Modulates Markers of Mitochondrial Biogenesis and Fatty Acid Oxidation in the Adipose Tissue of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK regulation of fatty acid metabolism and mitochondrial biogenesis: implications for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of AMPKγ3 in Heart Failure with Preserved Ejection Fraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heart Failure with Preserved Ejection Fraction (HFpEF) presents a significant and growing clinical challenge, characterized by diastolic dysfunction and cardiac stiffness in the presence of a normal ejection fraction. The metabolic sensor AMP-activated protein kinase (AMPK) has emerged as a critical regulator of cardiac homeostasis, with its dysregulation implicated in various cardiovascular diseases. While the roles of the predominant cardiac AMPK γ isoforms (γ1 and γ2) are increasingly understood, the function of the γ3 subunit in the heart, and specifically in HFpEF, remains largely uncharted territory. This technical guide synthesizes the current understanding of AMPK in cardiac pathophysiology relevant to HFpEF, addresses the profound knowledge gap concerning the AMPKγ3 isoform, and provides a framework for future investigation. Due to the minimal expression of AMPKγ3 in cardiac tissue, direct evidence of its role in HFpEF is currently unavailable.[1][2] This guide, therefore, extrapolates from the known functions of AMPK in cardiac fibrosis and diastolic dysfunction, key pathologies of HFpEF, to postulate a potential role for AMPKγ3 and to outline the experimental approaches necessary to validate such hypotheses.
Introduction to AMPK and its Isoforms in the Heart
AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1][2][3] It functions as a crucial cellular energy sensor, activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio.[1] Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic processes that consume ATP while stimulating catabolic pathways to generate ATP.[1][3][4]
In mammals, the AMPK subunits are encoded by multiple genes, giving rise to various isoforms (α1, α2; β1, β2; γ1, γ2, γ3).[1][3] The specific combination of these isoforms determines the tissue-specific functions and regulatory properties of the AMPK complex. The heart primarily expresses the α1, α2, β1, β2, γ1, and γ2 isoforms.[2][3] Notably, the AMPKγ3 isoform, encoded by the PRKAG3 gene, is predominantly expressed in skeletal muscle, with only weak or minimal expression reported in the heart. [5][6] This tissue-specific expression pattern is a major contributor to the current dearth of knowledge regarding its cardiac function.
The Pathophysiology of HFpEF and the Potential Involvement of AMPK
HFpEF is a complex clinical syndrome characterized by impaired ventricular relaxation and increased cardiac stiffness, leading to elevated filling pressures. Key pathological hallmarks of HFpEF include:
-
Diastolic Dysfunction: The inability of the left ventricle to relax and fill adequately at low pressures.
-
Cardiac Fibrosis: Excessive deposition of extracellular matrix proteins, leading to increased myocardial stiffness.
-
Metabolic Dysregulation: Alterations in cardiac energy metabolism, including shifts in substrate utilization.
While a direct role for AMPKγ3 in HFpEF has not been established, the general functions of AMPK in the heart are highly relevant to these pathological processes.
AMPK and Cardiac Fibrosis
Cardiac fibrosis is a central driver of diastolic dysfunction in HFpEF. Emerging evidence strongly suggests that AMPK activation exerts anti-fibrotic effects in the heart.[7][8] Mechanistically, AMPK is thought to counteract fibrotic signaling pathways, such as the Transforming Growth Factor-β (TGF-β) and Extracellular signal-regulated kinase (ERK) pathways. By inhibiting these pathways, AMPK can reduce the proliferation of cardiac fibroblasts and the deposition of collagen.
AMPK and Diastolic Dysfunction
Studies using genetic mouse models have provided evidence that overall AMPK function is critical for maintaining normal diastolic function. For instance, mice with a muscle-specific deletion of both AMPK β1 and β2 subunits (β1β2M-KO) exhibit significant diastolic dysfunction, characterized by an increased isovolumic relaxation time (IVRT) and an elevated E/E' ratio, which are indicative of impaired ventricular relaxation and increased filling pressures.[9] This suggests that a substantial loss of cardiac AMPK activity can lead to a phenotype that mirrors key aspects of HFpEF.
Quantitative Data from Relevant AMPK-Deficient Models
Direct quantitative data on the cardiac phenotype of AMPKγ3 knockout or transgenic models in the context of HFpEF is not available in the current literature. However, data from models with broader AMPK deficiencies that exhibit diastolic dysfunction can provide valuable insights into the potential consequences of impaired AMPK signaling in the heart.
| Animal Model | Key Genetic Modification | Cardiac Phenotype Relevant to HFpEF | Quantitative Findings | Reference |
| β1β2M-KO Mouse | Muscle-specific deletion of AMPK β1 and β2 subunits | Diastolic Dysfunction | - Increased Isovolumic Relaxation Time (IVRT) - Increased E/E' ratio - Increased E/A ratio | [9] |
Note: The β1β2M-KO mouse model results in a dramatic reduction of overall AMPK activity in the heart and skeletal muscle. The observed diastolic dysfunction is therefore not specific to the loss of a single isoform but rather reflects the consequences of a more global AMPK deficiency.
Experimental Protocols for Investigating the Role of AMPK in HFpEF
To elucidate the potential role of AMPKγ3 in HFpEF, rigorous experimental approaches are necessary. Below are detailed methodologies for key experiments that could be adapted for this purpose.
Generation and Characterization of an AMPKγ3 Knockout Mouse Model
-
Objective: To investigate the cardiac phenotype of mice lacking the AMPKγ3 subunit, both at baseline and in response to pro-HFpEF stimuli.
-
Methodology:
-
Generation of AMPKγ3 Knockout Mice: Utilize CRISPR/Cas9 or homologous recombination in embryonic stem cells to generate mice with a targeted deletion of the Prkag3 gene.
-
Breeding and Genotyping: Establish a breeding colony and perform routine genotyping by PCR to identify wild-type, heterozygous, and homozygous knockout animals.
-
Induction of HFpEF Phenotype: At an appropriate age (e.g., 8-10 weeks), subject a cohort of knockout and wild-type control mice to a model of HFpEF, such as:
-
High-Fat Diet and L-NAME: Administration of a high-fat diet supplemented with Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water to induce metabolic syndrome and hypertension.
-
Transverse Aortic Constriction (TAC): Surgical constriction of the transverse aorta to induce pressure overload.
-
-
Phenotypic Analysis: After a defined period, perform comprehensive cardiac phenotyping as described in section 4.2.
-
Assessment of Diastolic Function and Cardiac Fibrosis
-
Objective: To quantitatively assess diastolic function and the extent of cardiac fibrosis in experimental models.
-
Methodology:
-
Echocardiography:
-
Perform transthoracic echocardiography on anesthetized mice using a high-frequency ultrasound system.
-
Obtain M-mode, 2D, and Doppler images.
-
Measure left ventricular dimensions, wall thickness, and ejection fraction.
-
Assess diastolic function by measuring the early (E) and late (A) diastolic mitral inflow velocities (E/A ratio) and the early diastolic mitral annular velocity (e') by tissue Doppler imaging to calculate the E/e' ratio.
-
-
Histological Analysis of Fibrosis:
-
Harvest hearts and fix in 4% paraformaldehyde.
-
Embed in paraffin and section.
-
Perform Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition.
-
Use image analysis software to calculate the percentage of fibrotic area.
-
-
Gene and Protein Expression Analysis:
-
Isolate RNA and protein from heart tissue.
-
Quantify the expression of fibrotic markers (e.g., Col1a1, Col3a1, Acta2) by qRT-PCR.
-
Measure the protein levels of key signaling molecules (e.g., p-AMPK, p-Smad3, p-ERK) by Western blotting.
-
-
Signaling Pathways and Experimental Workflows
General AMPK Signaling in the Heart
The following diagram illustrates the central role of AMPK in regulating cardiac metabolism and its known anti-hypertrophic and anti-fibrotic effects.
Experimental Workflow for Investigating AMPKγ3 in an HFpEF Model
The following diagram outlines a logical workflow for future studies aimed at defining the role of AMPKγ3 in HFpEF.
Conclusion and Future Directions
The role of AMPKγ3 in the heart, and particularly in the context of HFpEF, remains a significant unknown in cardiovascular research. Its low expression in cardiac tissue has relegated it to the periphery of cardiac AMPK studies. However, the established importance of overall AMPK signaling in mitigating key pathological features of HFpEF, such as cardiac fibrosis and diastolic dysfunction, suggests that even a minor player could have a context-dependent or previously unappreciated role.
Future research must prioritize the thorough characterization of cardiac-specific AMPKγ3 knockout and transgenic models under both physiological and pathological conditions that mimic HFpEF. Such studies will be instrumental in determining whether AMPKγ3 contributes to the development of diastolic dysfunction and cardiac fibrosis. Furthermore, elucidating the specific signaling pathways and substrate targets of γ3-containing AMPK complexes in the heart will be crucial for understanding its potential as a therapeutic target. The development of isoform-specific AMPK activators or inhibitors may ultimately allow for a more targeted therapeutic approach to a range of cardiovascular diseases, including the complex and challenging syndrome of HFpEF. Until then, the role of AMPKγ3 in the failing heart remains an enigma waiting to be solved.
References
- 1. Isoform-specific roles of AMP-activated protein kinase in cardiac physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK isoform expression in the normal and failing hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK: a therapeutic target of heart failure—not only metabolism regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK alterations in cardiac physiology and pathology: enemy or ally? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. researchgate.net [researchgate.net]
- 8. AMPK in cardiac fibrosis and repair: Actions beyond metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPK deficiency in cardiac muscle results in dilated cardiomyopathy in the absence of changes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Whitepaper: The Role of PF-07293893 in Modulating Cellular Energy Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-07293893 is a novel, orally bioavailable small molecule that acts as a selective activator of the γ3 subunit of AMP-activated protein kinase (AMPK). As a key regulator of cellular energy homeostasis, AMPK activation stimulates metabolic pathways that generate ATP, including glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic processes that consume ATP. Developed by Pfizer for the potential treatment of heart failure with preserved ejection fraction (HFpEF), this compound targets the skeletal muscle-specific AMPKγ3 isoform, offering a therapeutic strategy to enhance energy metabolism in tissues with high energy demand. Although the clinical development of this compound was discontinued, its mechanism of action provides a valuable case study for understanding the targeted modulation of cellular energy pathways. This document provides a comprehensive overview of the available preclinical data on the effects of this compound on glucose uptake and fatty acid oxidation, including detailed experimental protocols and an exploration of the underlying signaling pathways.
Introduction to this compound and its Target: AMPK
AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme complex composed of a catalytic α subunit and regulatory β and γ subunits. It functions as a central hub in the regulation of cellular energy balance.[1] When the cellular AMP:ATP ratio rises, indicating low energy status, AMP binds to the γ subunit, leading to a conformational change that promotes the phosphorylation and activation of the α subunit. Activated AMPK, in turn, phosphorylates a multitude of downstream targets to restore energy homeostasis. This is achieved by promoting catabolic processes such as glucose uptake and fatty acid oxidation, and inhibiting anabolic pathways like protein and lipid synthesis.[1]
This compound is a selective activator of the AMPKγ3 isoform, which is predominantly expressed in skeletal muscle.[1] This tissue-specific targeting is of therapeutic interest for conditions where enhancing skeletal muscle energy metabolism could be beneficial, such as in certain forms of heart failure where exercise intolerance is a key symptom.
Effect of this compound on Glucose Uptake and Metabolism
The activation of AMPK by this compound is expected to enhance glucose uptake in skeletal muscle cells. One of the primary mechanisms by which AMPK increases glucose uptake is through the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane. While specific quantitative data on the direct effect of this compound on glucose uptake from publicly available sources is limited, a clinical trial (NCT06177457) was initiated to assess the effect of the compound on muscle glycogen levels in healthy adults. An increase in muscle glycogen would be an indirect indicator of enhanced glucose uptake and intracellular glucose utilization.
Signaling Pathway for AMPK-Mediated Glucose Uptake
The activation of AMPK by this compound initiates a signaling cascade that culminates in increased glucose transport into the cell.
Effect of this compound on Fatty Acid Oxidation
AMPK activation is a well-established mechanism for promoting fatty acid oxidation.[1] This occurs primarily through the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC). ACC is the rate-limiting enzyme in the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). By inhibiting ACC, AMPK reduces malonyl-CoA levels, thereby relieving the inhibition of CPT1 and allowing for the transport of fatty acids into the mitochondria for β-oxidation.
Signaling Pathway for AMPK-Mediated Fatty Acid Oxidation
The activation of AMPK by this compound is hypothesized to stimulate fatty acid oxidation through the following pathway:
Quantitative Data Summary
While comprehensive preclinical data for this compound remains largely proprietary, a key piece of information was disclosed at the ACS Fall 2025 meeting.
| Parameter | Value | Assay Type | Source |
| Cellular IC50 | 25 nM | Not Specified |
This reported cellular IC50 indicates potent cellular activity of this compound in activating its target. Further quantitative data on the specific fold-increase in glucose uptake or fatty acid oxidation rates are not publicly available.
Experimental Protocols
Detailed, compound-specific experimental protocols for this compound have not been published. However, based on standard methodologies for assessing AMPK activation, glucose uptake, and fatty acid oxidation, the following represents a likely approach for the preclinical evaluation of this compound.
General Experimental Workflow
AMPK Activation Assay (Western Blot)
-
Cell Culture and Treatment: Differentiated C2C12 myotubes are incubated with varying concentrations of this compound for a specified time.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.
In Vitro Glucose Uptake Assay (Fluorescent Glucose Analog)
-
Cell Culture and Differentiation: C2C12 myoblasts are seeded in 96-well plates and differentiated into myotubes.
-
Serum Starvation: Myotubes are serum-starved for 2-4 hours prior to the assay.
-
Compound Incubation: Cells are pre-incubated with this compound or a vehicle control.
-
Glucose Uptake: The fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the wells and incubated for a defined period.
-
Signal Termination: The uptake is stopped by washing the cells with ice-cold PBS.
-
Fluorescence Measurement: The fluorescence of the incorporated 2-NBDG is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is normalized to the protein content in each well.
In Vitro Fatty Acid Oxidation Assay (Radiolabeled Substrate)
-
Cell Culture and Treatment: Differentiated L6 myotubes are treated with this compound or a vehicle control.
-
Substrate Addition: The cells are incubated with a medium containing radiolabeled fatty acid, typically [³H]palmitate or [¹⁴C]palmitate.
-
Measurement of Radiolabeled Water or CO₂: The oxidation of the radiolabeled palmitate results in the production of radiolabeled water (for ³H) or CO₂ (for ¹⁴C). The amount of radioactivity in the aqueous phase (for ³H) or trapped CO₂ is quantified using a scintillation counter.
-
Data Normalization: The rate of fatty acid oxidation is normalized to the total protein concentration.
Conclusion
This compound represents a targeted approach to enhancing cellular energy metabolism through the selective activation of the muscle-specific AMPKγ3 isoform. The underlying mechanism of action strongly suggests that this compound would increase both glucose uptake and fatty acid oxidation in skeletal muscle. While detailed public data is scarce, the available information, including its potent cellular activity and the focus of its clinical investigation on muscle glycogen, supports this hypothesis. The experimental protocols outlined in this document provide a framework for the preclinical assessment of similar AMPK activators. Further research into the effects of isoform-selective AMPK activators like this compound will continue to be a valuable area of investigation for metabolic and cardiovascular diseases.
References
The Impact of PF-07293893 on Cellular Energy Homeostasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: PF-07293893 is an investigational compound that was under development by Pfizer for the treatment of heart failure. Its development was discontinued, and as a result, extensive quantitative data from preclinical and clinical studies are not publicly available. This guide provides a comprehensive overview of the compound's mechanism of action based on available information and presents representative data and experimental protocols for the assessment of selective AMPKγ3 activators to illustrate the scientific context and potential impact of such a molecule on cellular energy homeostasis.
Introduction: The Role of AMPK in Cellular Energy Regulation
Adenosine Monophosphate-activated Protein Kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated during periods of cellular stress that deplete ATP levels, such as exercise, hypoxia, and nutrient deprivation. Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes. This includes stimulating glucose uptake and fatty acid oxidation, and enhancing mitochondrial biogenesis.
The γ subunit of AMPK is responsible for sensing cellular AMP and ATP levels. There are three isoforms of the γ subunit (γ1, γ2, and γ3), with the γ3 isoform being predominantly expressed in skeletal muscle. This tissue-specific expression makes the AMPKγ3 isoform an attractive therapeutic target for metabolic diseases where skeletal muscle metabolism is dysregulated.
This compound: A Selective Activator of AMPKγ3
This compound is a novel, orally bioavailable small molecule that was developed as a selective activator of the AMPKγ3 isoform.[1][3] By selectively targeting this isoform, this compound was designed to enhance energy metabolism primarily in skeletal muscle, a key tissue for glucose and fatty acid utilization. The intended therapeutic application for this compound was for the treatment of heart failure, where impaired skeletal muscle function and energy metabolism are common comorbidities. The compound progressed to Phase I clinical trials; however, its development was discontinued by Pfizer in April 2025.[3]
Impact on Cellular Energy Homeostasis: Key Metabolic Processes
Activation of AMPKγ3 by a selective agonist like this compound is anticipated to have profound effects on several key aspects of cellular energy homeostasis, primarily within skeletal muscle. These effects are mediated through the phosphorylation of downstream targets of AMPK.
Glucose Metabolism
AMPK activation is a well-established mechanism for increasing glucose uptake into skeletal muscle, independent of insulin. This is achieved, in part, through the translocation of GLUT4 glucose transporters to the cell surface.
Fatty Acid Metabolism
Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1). The net result is an increased flux of fatty acids into the mitochondria for oxidation.
Mitochondrial Biogenesis
AMPK can stimulate mitochondrial biogenesis through the phosphorylation and activation of the transcriptional coactivator PGC-1α, a master regulator of mitochondrial gene expression. This leads to an increase in the number and function of mitochondria, enhancing the cell's oxidative capacity.
Data Presentation: Representative Data for a Selective AMPKγ3 Activator
While specific data for this compound is not available, the following tables present representative quantitative data that would be expected from preclinical studies of a selective AMPKγ3 activator.
Table 1: In Vitro Activity of a Representative AMPKγ3 Activator
| Assay Type | Isoform | EC50 (nM) |
| Biochemical AMPK Activation | α1/β1/γ1 | >10,000 |
| α2/β2/γ1 | >10,000 | |
| α2/β2/γ2 | >10,000 | |
| α2/β2/γ3 | 50 | |
| Cellular AMPK Activation (Skeletal Muscle Cells) | pACC (Ser79) | 150 |
EC50: Half-maximal effective concentration. pACC: Phosphorylated Acetyl-CoA Carboxylase.
Table 2: Cellular Effects of a Representative AMPKγ3 Activator in Skeletal Muscle Myotubes
| Endpoint | Vehicle Control | Activator (1 µM) | Fold Change |
| Glucose Uptake (pmol/min/mg protein) | 100 | 250 | 2.5 |
| Fatty Acid Oxidation (pmol/min/mg protein) | 50 | 125 | 2.5 |
| PGC-1α mRNA Expression (relative units) | 1.0 | 3.0 | 3.0 |
Experimental Protocols
Detailed methodologies for key experiments to characterize a selective AMPKγ3 activator are provided below.
In Vitro AMPK Activation Assay
Objective: To determine the potency and selectivity of the compound for activating different AMPK isoforms.
Methodology:
-
Enzyme Source: Recombinant human AMPK heterotrimeric complexes (e.g., α2/β2/γ3).
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a fluorescently labeled peptide substrate by AMPK.
-
Procedure: a. The compound is serially diluted in assay buffer. b. The compound dilutions are incubated with the AMPK enzyme and the peptide substrate in the presence of ATP. c. The reaction is stopped, and a europium-labeled anti-phospho-peptide antibody is added. d. After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Glucose Uptake Assay
Objective: To assess the effect of the compound on glucose uptake in a relevant cell model.
Methodology:
-
Cell Line: Differentiated C2C12 mouse skeletal muscle myotubes.
-
Assay Principle: Measurement of the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose).
-
Procedure: a. C2C12 myotubes are serum-starved to reduce basal glucose uptake. b. The cells are pre-incubated with the compound or vehicle control. c. 2-deoxy-[³H]-glucose is added, and the cells are incubated for a defined period. d. The reaction is stopped by washing with ice-cold buffer. e. The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
-
Data Analysis: Glucose uptake is normalized to the total protein content of the cell lysate.
Fatty Acid Oxidation Assay
Objective: To determine the effect of the compound on the rate of fatty acid oxidation.
Methodology:
-
Cell Line: L6 rat skeletal muscle myotubes.
-
Assay Principle: Measurement of the production of radiolabeled CO₂ from the oxidation of [¹⁴C]-palmitate.
-
Procedure: a. L6 myotubes are incubated with the compound or vehicle control. b. [¹⁴C]-palmitate complexed to bovine serum albumin is added to the culture medium. c. The culture plates are sealed, and the cells are incubated to allow for fatty acid oxidation. d. The CO₂ produced is trapped in a filter paper soaked in a capturing agent. e. The radioactivity on the filter paper is measured by liquid scintillation counting.
-
Data Analysis: Fatty acid oxidation rates are calculated based on the specific activity of the radiolabeled palmitate and normalized to total protein content.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound via AMPKγ3 activation.
Caption: Generalized experimental workflow for an AMPK activator.
Conclusion
This compound represents a targeted approach to modulating cellular energy homeostasis by selectively activating the AMPKγ3 isoform in skeletal muscle. While the clinical development of this specific compound has been discontinued, the underlying scientific rationale remains a compelling area of research for metabolic diseases. The experimental framework outlined in this guide provides a basis for the evaluation of future selective AMPK activators, which hold the potential to address significant unmet medical needs in conditions characterized by dysregulated energy metabolism.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Compound- and fiber type-selective requirement of AMPKγ3 for insulin-independent glucose uptake in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of PF-07293893
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07293893 is a novel, selective, small molecule activator of the γ3 subunit of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3] Developed by Pfizer for the potential treatment of heart failure, its development was discontinued on April 29, 2025.[4] These application notes provide detailed experimental protocols for the in vitro characterization of this compound, based on established methodologies for AMPK activators. The protocols described herein are intended to serve as a guide for researchers interested in studying the biochemical and cellular effects of this compound or similar molecules targeting the AMPK pathway.
Introduction
AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme complex composed of a catalytic α subunit and regulatory β and γ subunits.[3] It functions as a key cellular energy sensor, activated under conditions of low ATP, such as metabolic stress.[5] The γ subunit contains binding sites for AMP, ADP, and ATP, and its isoforms confer tissue-specific functions. The γ3 isoform is predominantly expressed in skeletal muscle.[6] this compound was identified as a selective activator of the AMPK γ3 isoform through a fragment screen followed by structure-based drug design.[3][7]
These notes provide protocols for:
-
A biochemical kinase activation assay to determine the potency of this compound on recombinant AMPK γ3 complexes.
-
A cell-based assay to assess the effect of this compound on AMPK signaling in a relevant cell line.
-
A cell viability assay to evaluate the cytotoxic potential of the compound.
Data Presentation
As specific quantitative data for this compound is not publicly available, the following table presents representative data that would be generated using the protocols described below. This data is for illustrative purposes only.
| Assay Type | Target Complex | Parameter | Representative Value |
| Biochemical Kinase Activation | Recombinant Human AMPK (α2/β2/γ3) | EC50 | 50 nM |
| Cell-Based AMPK Signaling | C2C12 myotubes | EC50 (p-ACC) | 200 nM |
| Cell Viability | C2C12 myotubes | CC50 | > 50 µM |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. p-ACC: Phosphorylated Acetyl-CoA Carboxylase.
Signaling Pathway
The following diagram illustrates the canonical AMPK signaling pathway, which is activated by this compound.
Caption: Simplified AMPK signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical AMPK Activation Assay
This protocol describes a luminescent kinase assay to determine the EC50 of this compound for the activation of recombinant human AMPK (α2/β2/γ3) complex. The assay measures the amount of ADP produced, which correlates with kinase activity.
Materials:
-
Recombinant human AMPK (α2/β2/γ3)
-
SAMS peptide substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration in the assay should be ≤ 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle control to the wells of the assay plate.
-
Add 5 µL of a 2X kinase/substrate mixture containing recombinant AMPK and SAMS peptide in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of a 4X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data to the positive control (a known AMPK activator or maximal activation) and vehicle control (0% activation).
-
Plot the percentage of activation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Cell-Based Assays to Determine PF-07293893 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07293893 is a selective, orally bioavailable activator of the γ3 subunit of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a crucial cellular energy sensor that plays a central role in metabolic regulation.[3][4] The γ3 isoform of AMPK is predominantly expressed in skeletal muscle, making it a therapeutic target for metabolic diseases and conditions where muscle energy homeostasis is compromised, such as heart failure with preserved ejection fraction (HFpEF).[4][5][6] Although the clinical development of this compound was discontinued in April 2025, the compound remains a valuable tool for investigating the role of AMPKγ3 in cellular metabolism.[4]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other potential AMPKγ3 activators. The described methods are designed to assess the compound's ability to induce AMPK activation and downstream signaling in a cellular context.
Principle of Action
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[4] Activation of AMPK occurs through the phosphorylation of threonine 172 on the α subunit (p-AMPKα Thr172).[4][7] This activation can be triggered by an increase in the cellular AMP/ATP ratio or by direct allosteric activators.[8] Activated AMPK phosphorylates a variety of downstream targets to restore energy balance, including acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[2] Phosphorylation of ACC at Serine 79 (p-ACC Ser79) inhibits its activity, promoting a shift from fatty acid synthesis to fatty acid oxidation.
The following protocols describe methods to quantify the phosphorylation of AMPKα and ACC as readouts for the cellular activity of this compound.
Data Presentation: Activity of Direct AMPK Activators
As specific cell-based assay data for this compound is not publicly available, the following table summarizes the half-maximal effective concentrations (EC50) for other well-characterized direct AMPK activators in relevant cell-based assays to provide a comparative reference.
| Compound | Target(s) | Cell Line | Assay Readout | EC50 (nM) | Reference(s) |
| A-769662 | Pan-AMPK activator (β1-selective) | L6 Myotubes | p-ACC (Ser79) | 300 | [8] |
| MK-8722 | Pan-AMPK activator | Mouse Hepatocytes | p-ACC (Ser79) | 1 - 60 | [9] |
| PF-739 | Pan-AMPK activator | HEK293 | p-ACC (Ser79) | 7.8 (α1β1γ1) | [10] |
| C-2 | Pan-AMPK activator | LKB1-/- MEFs | p-ACC (Ser79) | 10 - 30 | [8] |
Mandatory Visualizations
Caption: AMPK Signaling Pathway Activated by this compound.
Caption: Western Blot Workflow for AMPK Activation.
Experimental Protocols
Cell Culture and Differentiation
Recommended Cell Lines:
-
L6 Rat Skeletal Muscle Myoblasts: A well-established cell line for studying glucose metabolism and insulin signaling.[1][11]
-
C2C12 Mouse Myoblasts: Commonly used for studying muscle differentiation and metabolic responses to exercise-like stimuli.[1][11]
-
Primary Human Skeletal Muscle Cells (HSkMC): Provide a more physiologically relevant model but require more specialized handling.
-
Immortalized Human Skeletal Muscle Cells (e.g., SKM-1): An alternative to primary cells with a longer lifespan in culture.[3]
Protocol for L6 Myoblast Culture and Differentiation:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency.
-
Differentiation: To induce differentiation into myotubes, seed L6 myoblasts in multi-well plates. Once confluent, switch the growth medium to DMEM containing 2% horse serum. Allow cells to differentiate for 5-7 days, with media changes every 2 days.
Protocol 1: Western Blotting for p-AMPKα (Thr172) and p-ACC (Ser79)
This protocol details the immunodetection of phosphorylated AMPK and ACC in cell lysates following treatment with this compound.[12][13][14][15]
Materials:
-
Differentiated skeletal muscle cells (e.g., L6 myotubes) in 6-well plates.
-
This compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-AMPKα (Thr172)
-
Rabbit anti-p-ACC (Ser79)
-
Rabbit anti-total AMPKα
-
Rabbit anti-total ACC
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment:
-
Starve differentiated myotubes in serum-free DMEM for 2-4 hours prior to treatment.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Denature the samples by boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal and/or the loading control.
-
Protocol 2: Luminescence-Based AMPK Kinase Activity Assay
This assay measures the enzymatic activity of AMPK in a 96-well format by quantifying the amount of ADP produced using a commercially available kit such as ADP-Glo™.[16]
Materials:
-
Differentiated skeletal muscle cells (e.g., C2C12 myotubes) in a 96-well plate.
-
This compound (dissolved in DMSO).
-
AMPK Kinase Assay Kit (e.g., ADP-Glo™).
-
Kinase Buffer.
-
SAMS peptide substrate (a common AMPK substrate).
-
ATP.
-
Luminometer-capable plate reader.
Procedure:
-
Cell Treatment and Lysis:
-
Treat and lyse cells as described in the Western Blot protocol (Steps 1 & 2).
-
-
Immunoprecipitation of AMPK (Optional but Recommended for Specificity):
-
Incubate cell lysates with an anti-AMPKα antibody and protein A/G beads to immunoprecipitate AMPK complexes.
-
Wash the beads to remove non-specific proteins.
-
-
Kinase Reaction:
-
Prepare a reaction mixture in a white 96-well plate containing kinase buffer, SAMS peptide, and the immunoprecipitated AMPK or cell lysate.
-
Add various concentrations of this compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 20-60 minutes).
-
-
ADP Detection (Following ADP-Glo™ Protocol):
-
Add ADP-Glo™ Reagent to the wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.
-
Plot the luminescence signal against the concentration of this compound to determine the EC50 value.
-
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the cellular activity of this compound and other AMPKγ3 activators. By quantifying the phosphorylation of AMPK and its downstream substrate ACC, researchers can effectively assess the potency and efficacy of these compounds in a physiologically relevant context. These assays are essential tools for preclinical drug discovery and for elucidating the therapeutic potential of targeting the AMPKγ3 signaling pathway.
References
- 1. Comparative profiling of skeletal muscle models reveals heterogeneity of transcriptome and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Immortalized Human Skeletal Muscle Cells (SKM-1) | Applied Biological Materials Inc. [abmgood.com]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. AMPKγ3 Controls Muscle Glucose Uptake in Recovery From Exercise to Recapture Energy Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Cells Expressing γ Subunit Variants to Identify Diverse Mechanisms of AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 11. The use of established skeletal muscle cell lines to assess potential toxicity from embedded metal fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-AMPK alpha (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for PF-07293893 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07293893 is a potent and selective activator of the γ3 subunit of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that, when activated, orchestrates a metabolic switch to increase ATP production.[2] This is achieved by stimulating catabolic processes such as fatty acid oxidation and glucose uptake while inhibiting anabolic pathways.[3] Developed initially for the treatment of heart failure, this compound serves as a valuable tool for in vitro studies of AMPKγ3-mediated signaling and its physiological consequences.
This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to investigate its mechanism of action and effects on cellular metabolism.
Data Presentation
Compound Information and Storage
| Property | Value |
| IUPAC Name | 1-[5-(cyclopropanecarbonyl)pyridin-2-yl]-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide |
| Molecular Formula | C₂₆H₂₃ClF₄N₆O₂ |
| Molecular Weight | 562.95 g/mol |
| CAS Number | 3036759-47-1 |
| Purity | >98% |
| Storage (Powder) | -20°C for up to 2 years |
| Storage (DMSO Stock) | -80°C for up to 6 months, 4°C for up to 2 weeks |
Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that promotes energy-producing pathways.
Caption: this compound activates AMPKγ3, leading to increased energy production.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the required amount of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock from a compound with a molecular weight of 562.95 g/mol , dissolve 5.63 mg of this compound in 1 ml of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) may be applied if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
General Cell Culture Treatment Workflow
This workflow outlines the general steps for treating cultured cells with this compound.
Caption: General workflow for cell treatment with this compound.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in a fresh cell culture medium to the desired final concentration. Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type and assay. A starting range of 0.1 µM to 10 µM is suggested for initial experiments. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the cells for the desired period, depending on the specific assay.
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis (e.g., Western blot, metabolic assays).
Western Blot for AMPK Activation
This protocol is for assessing the activation of AMPK by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for both AMPK and ACC.
Glucose Uptake Assay
This assay measures the effect of this compound on glucose uptake in cultured cells, such as L6 myotubes.[4][5]
Materials:
-
Differentiated L6 myotubes (or other relevant cell line)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-[³H]-glucose or a fluorescent glucose analog
-
Insulin (positive control)
-
Cytochalasin B (inhibitor control)
-
Scintillation counter or plate reader
Procedure:
-
Cell Treatment: Treat differentiated myotubes with this compound at various concentrations for the desired time. Include vehicle control, insulin control, and inhibitor control wells.
-
Glucose Starvation: Wash the cells with KRH buffer and incubate in KRH buffer for 30-60 minutes to starve them of glucose.
-
Glucose Uptake: Add KRH buffer containing 2-deoxy-[³H]-glucose or a fluorescent glucose analog and incubate for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.
-
Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Analysis: Normalize the glucose uptake to the protein content of each well and compare the treated groups to the vehicle control.
Fatty Acid Oxidation Assay
This assay determines the effect of this compound on the rate of fatty acid oxidation in cultured cells.
Materials:
-
Relevant cell line (e.g., hepatocytes, myotubes)
-
[¹⁴C]-palmitate or other radiolabeled fatty acid
-
Scintillation vials and fluid
-
CO₂ trapping apparatus or a commercial assay kit
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Fatty Acid Incubation: Add medium containing [¹⁴C]-palmitate complexed to BSA and incubate for a set period (e.g., 2-4 hours).
-
CO₂ Trapping: Capture the ¹⁴CO₂ produced from the oxidation of [¹⁴C]-palmitate using a trapping solution (e.g., NaOH).
-
Measurement: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
-
Analysis: Normalize the fatty acid oxidation rate to the protein content of each well and compare the treated groups to the vehicle control.
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific cell types and experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling this compound and performing the described experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. Increased skeletal muscle glucose uptake by rosemary extract through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate increases glucose uptake in L6 myotubes in a concentration- and time-dependent manner that is mediated by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-07293893: A Selective AMPK γ3 Activator
A comprehensive review of publicly available data on the oral AMP-activated protein kinase (AMPK) γ3 activator, PF-07293893, reveals a notable absence of specific details regarding its dosage and administration in murine models. Developed by Pfizer for the treatment of heart failure with preserved ejection fraction (HFpEF), this compound reached Phase I clinical trials before its development was discontinued.[1][2] While information regarding its mechanism of action is available, specific protocols and quantitative data from preclinical studies in mice have not been publicly disclosed.
This document provides a summary of the known information about this compound and the general role of AMPK γ3 activation. Due to the lack of specific experimental data, the sections on quantitative data and detailed experimental protocols for mice cannot be populated.
General Information
| Feature | Description |
| Compound Name | This compound |
| Target | Selective activator of the γ3 subunit of AMP-activated protein kinase (AMPK) |
| Mechanism of Action | As a selective AMPK γ3 activator, this compound is designed to stimulate AMPK activity primarily in skeletal muscle, where the γ3 isoform is predominantly expressed.[1] Activation of AMPK promotes cellular energy metabolism, including glucose uptake and fatty acid oxidation.[1] |
| Intended Indication | Heart failure with preserved ejection fraction (HFpEF)[1] |
| Route of Administration | Oral[2] |
| Development Status | Phase I clinical trials completed; development discontinued by Pfizer.[1] |
Signaling Pathway of AMPK Activation
AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit, including the skeletal muscle-specific γ3 isoform, contains binding sites for AMP and ATP. An increase in the cellular AMP:ATP ratio, indicative of low energy status, leads to the activation of AMPK. This activation triggers a cascade of downstream events aimed at restoring cellular energy homeostasis.
Experimental Protocols in Mice
Note: Specific experimental protocols for the administration of this compound to mice are not available in the public domain. The following represents a generalized protocol for the oral administration of a therapeutic agent to mice and should be adapted based on the specific physicochemical properties of this compound and the experimental design.
Objective: To assess the in vivo efficacy of this compound in a murine model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Appropriate mouse strain for the disease model
-
Oral gavage needles (20-22 gauge, curved or straight with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for a minimum of one week prior to the start of the experiment.
-
Formulation Preparation: Prepare the dosing formulation of this compound in the selected vehicle. The concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, ensuring the administration volume is appropriate (typically 5-10 mL/kg).
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation or vehicle.
-
Monitor the animal for any signs of distress post-administration.
-
-
Treatment Schedule: The frequency and duration of administration would be dependent on the pharmacokinetic and pharmacodynamic properties of this compound, which are not publicly available.
Quantitative Data in Mice
No publicly available quantitative data, such as pharmacokinetic parameters (Cmax, Tmax, half-life) or pharmacodynamic readouts from in vivo mouse studies of this compound, could be identified.
Conclusion
While this compound was a clinical candidate with a clear mechanism of action, the lack of published preclinical data in mice prevents the creation of detailed application notes and protocols for its use in a research setting. The information provided here is based on the general understanding of AMPK γ3 activation and standard procedures for in vivo studies in mice. Researchers interested in studying this compound would need to perform initial dose-ranging and pharmacokinetic studies to establish appropriate experimental parameters.
References
Application Notes and Protocols: Western Blot Analysis of Phospho-AMPK (Thr172) Following PF-07293893 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation is a key event in response to metabolic stress, such as a high AMP/ATP ratio. Activation of AMPK involves the phosphorylation of its catalytic α-subunit at threonine 172 (Thr172). PF-07293893 is a novel and selective activator of the AMPK γ3 subunit, which is predominantly expressed in skeletal muscle. As a direct activator, this compound is expected to induce a conformational change in the AMPK complex, leading to its phosphorylation at Thr172 and subsequent downstream signaling. This document provides a detailed protocol for the detection of phosphorylated AMPK (p-AMPK) at Thr172 in cell lysates by Western blot following treatment with this compound.
Signaling Pathway and Experimental Rationale
This compound selectively binds to the γ3 subunit of the AMPK heterotrimeric complex. This binding allosterically activates the kinase, making it a more favorable substrate for upstream kinases, such as liver kinase B1 (LKB1), to phosphorylate the α-subunit at Thr172. This phosphorylation event is a hallmark of AMPK activation and leads to the modulation of various downstream targets involved in glucose uptake, fatty acid oxidation, and other metabolic processes. Western blotting is a widely used and effective technique to specifically detect and quantify the level of p-AMPK (Thr172), thereby providing a direct measure of the cellular response to this compound treatment.
Application Note: Measuring Metabolic Flux with PF-07293893 Using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to measure the metabolic effects of PF-07293893, a selective AMP-activated protein kinase (AMPK) γ3 activator.[1][2][3] The protocols cover the Seahorse XF Cell Mito Stress Test and the Glycolysis Stress Test to provide a comprehensive assessment of cellular bioenergetics.
Introduction
This compound is a novel, selective activator of the γ3 isoform of AMP-activated protein kinase (AMPK).[1][2] AMPK is a critical cellular energy sensor that plays a central role in regulating metabolism.[2] Its activation promotes catabolic pathways that generate ATP, such as fatty acid oxidation and mitochondrial biogenesis, while inhibiting anabolic, energy-consuming processes.[2][3] Given its mechanism, assessing the impact of this compound on cellular metabolism is crucial for understanding its biological activity.
The Agilent Seahorse XF Analyzer is a standard tool for measuring the two major energy-producing pathways in live cells: mitochondrial respiration and glycolysis.[4][5] It measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis in real-time.[4][6] This application note details the use of the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to quantify the metabolic flux in cells treated with this compound.
This compound Signaling and Metabolic Regulation
This compound selectively activates the AMPK γ3 subunit, initiating a signaling cascade that alters cellular energy metabolism. The diagram below illustrates the expected downstream effects on mitochondrial respiration and glycolysis.
Caption: this compound activates AMPK, stimulating pathways that may increase OCR and alter ECAR.
Experimental Workflow
The overall workflow for assessing the metabolic effects of this compound involves cell preparation, compound treatment, and execution of the Seahorse XF assays.
Caption: General workflow for Seahorse XF metabolic analysis of this compound-treated cells.
Detailed Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring OCR in response to sequential injections of mitochondrial inhibitors.[5][7]
A. Materials
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XF Base Medium (e.g., Minimal DMEM), supplemented with glucose, sodium pyruvate, and glutamine.[8][9]
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A).[5][8]
-
Cells of interest
B. Protocol Steps
-
Cell Seeding:
-
Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Include wells for background correction (media only).[9]
-
-
This compound Treatment:
-
The day of the assay, treat cells with the desired concentrations of this compound or vehicle control.
-
Incubate for a predetermined duration (e.g., 1-24 hours). This should be optimized for the specific cell type and experimental question.
-
-
Assay Preparation:
-
Hydrate a Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[10]
-
Prepare Seahorse XF Assay Medium by supplementing XF Base Medium with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[8] Warm to 37°C and adjust pH to 7.4.
-
Prepare injection compounds from the Mito Stress Test Kit by rehydrating with the prepared assay medium to the desired working concentration (e.g., final concentrations of 1.0-2.0 µM Oligomycin, 0.5-1.0 µM FCCP, and 0.5 µM Rotenone/Antimycin A are common starting points).[8][11]
-
-
Seahorse XF Assay Run:
-
Remove cell culture medium and wash cells with pre-warmed Seahorse XF Assay Medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour.[8][11]
-
Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the appropriate injection ports (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
Place the cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure basal OCR before sequentially injecting the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[7]
-
-
Data Analysis:
-
After the run, normalize OCR data to cell number, protein concentration, or DNA content.
-
Calculate the key parameters of mitochondrial function using the Seahorse XF software.
-
Protocol 2: Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolytic flux by monitoring ECAR in response to the sequential addition of glucose, oligomycin, and a glycolysis inhibitor.[4]
A. Materials
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XF Base Medium (e.g., Minimal DMEM), supplemented with glutamine.[4][9]
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)).[4][12]
-
Cells of interest
B. Protocol Steps
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Mito Stress Test protocol (Section 4.1.B).
-
-
Assay Preparation:
-
Hydrate a Seahorse XF Sensor Cartridge as described previously.[10]
-
Prepare Glycolysis Stress Test Assay Medium by supplementing XF Base Medium with 2 mM glutamine. Do not add glucose or pyruvate.[4][9] Warm to 37°C and adjust pH to 7.4.
-
Prepare injection compounds from the Glycolysis Stress Test Kit by rehydrating with the prepared assay medium (e.g., final concentrations of 10 mM Glucose, 1.0-2.0 µM Oligomycin, and 50 mM 2-DG are common starting points).[12]
-
-
Seahorse XF Assay Run:
-
Remove cell culture medium and wash cells with pre-warmed Glycolysis Stress Test Assay Medium. This step removes external sources of glucose and pyruvate.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour to allow cells to consume any residual glucose.[4]
-
Load the hydrated sensor cartridge with the prepared compounds into the appropriate injection ports (Port A: Glucose, Port B: Oligomycin, Port C: 2-DG).
-
Place the cell plate into the Seahorse XF Analyzer and initiate the Glycolysis Stress Test protocol.
-
The instrument measures non-glycolytic acidification before injecting glucose to measure glycolysis.[4] Oligomycin is then injected to inhibit mitochondrial ATP production, forcing cells to maximal glycolysis (glycolytic capacity).[4] Finally, 2-DG is injected to inhibit glycolysis and confirm that the observed ECAR is due to the glycolytic pathway.[4]
-
-
Data Analysis:
-
After the run, normalize ECAR data to cell number, protein concentration, or DNA content.
-
Calculate the key parameters of glycolytic function using the Seahorse XF software.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between vehicle-treated (Control) and this compound-treated cells.
Table 1: Summary of Mitochondrial Respiration Parameters (OCR)
| Parameter | Description | Control (Vehicle) | This compound Treated |
| Basal Respiration | Baseline oxygen consumption. | Mean ± SD | Mean ± SD |
| ATP-Linked Respiration | OCR used for ATP synthesis. | Mean ± SD | Mean ± SD |
| Maximal Respiration | Maximum OCR achieved with FCCP. | Mean ± SD | Mean ± SD |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration). | Mean ± SD | Mean ± SD |
| Proton Leak | OCR not coupled to ATP synthesis. | Mean ± SD | Mean ± SD |
| Non-Mitochondrial OCR | Oxygen consumption after ETC inhibition. | Mean ± SD | Mean ± SD |
Table 2: Summary of Glycolytic Function Parameters (ECAR)
| Parameter | Description | Control (Vehicle) | This compound Treated |
| Non-Glycolytic Acidification | Baseline ECAR before glucose addition. | Mean ± SD | Mean ± SD |
| Glycolysis | ECAR after glucose addition. | Mean ± SD | Mean ± SD |
| Glycolytic Capacity | Maximum ECAR after oligomycin injection. | Mean ± SD | Mean ± SD |
| Glycolytic Reserve | (Glycolytic Capacity) - (Glycolysis). | Mean ± SD | Mean ± SD |
Data Interpretation
-
Increased OCR: Activation of AMPK by this compound may increase fatty acid oxidation and mitochondrial biogenesis, which would be reflected as an increase in Basal Respiration, ATP-Linked Respiration, and Maximal Respiration. An increase in Spare Respiratory Capacity would suggest the cells are more capable of responding to energetic demand.
-
Altered ECAR: AMPK activation can increase glucose uptake. This may lead to an increase in Glycolysis and Glycolytic Capacity. However, if the cell shifts its metabolism towards mitochondrial respiration (a more efficient ATP source), a decrease in reliance on glycolysis might be observed under certain conditions. The results from both assays should be considered together for a complete picture of the metabolic phenotype.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Respiration XF Cell Mito Stress Test | アジレント [agilent.com]
- 8. content.protocols.io [content.protocols.io]
- 9. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
- 12. Glycolysis stress test in organoids [protocols.io]
Application of PF-07293893 in HFpEF Research Models: A Guide for Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart Failure with Preserved Ejection Fraction (HFpEF) is a complex clinical syndrome characterized by diastolic dysfunction and exercise intolerance, posing a significant challenge in cardiovascular medicine due to its heterogeneous pathophysiology and lack of effective therapies. Key pathological features include cardiac hypertrophy, myocardial fibrosis, and impaired cellular energetics. PF-07293893 is an orally bioavailable, selective activator of the γ3 subunit of AMP-activated protein kinase (AMPK).[1][2][3][4] AMPK is a crucial cellular energy sensor that, upon activation, promotes catabolic pathways to increase ATP production, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic processes like protein synthesis.[1][2] The selective activation of the AMPKγ3 isoform, which is predominantly expressed in skeletal muscle, suggests a therapeutic strategy aimed at improving exercise tolerance in HFpEF patients.[1][2] Although the clinical development of this compound was discontinued by Pfizer on April 29, 2025, after Phase I trials, the compound remains a valuable tool for preclinical research into the role of targeted AMPKγ3 activation in HFpEF.[1][2]
These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its investigation in a relevant preclinical model of HFpEF.
Proposed Mechanism of Action in HFpEF
In the context of HFpEF, the activation of AMPK by this compound is hypothesized to exert beneficial effects through multiple pathways. Primarily, by targeting the γ3 isoform in skeletal muscle, it is expected to enhance metabolic efficiency and mitochondrial biogenesis, leading to improved exercise capacity.[1][2] In the heart, general AMPK activation can lead to the phosphorylation of downstream targets that reduce pathological cardiac hypertrophy and fibrosis.[5][6] Furthermore, improved systemic metabolic health driven by AMPK activation may alleviate the systemic inflammation and endothelial dysfunction that contribute to the progression of HFpEF.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound in HFpEF.
Preclinical Evaluation in a "Two-Hit" HFpEF Mouse Model
To investigate the efficacy of this compound in a clinically relevant setting, a "two-hit" mouse model of HFpEF is recommended. This model combines metabolic stress (high-fat diet) with hypertension (induced by Angiotensin II or L-NAME), recapitulating key features of human HFpEF.[7][8][9][10]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a "two-hit" HFpEF mouse model.
Caption: Experimental workflow for this compound in a "two-hit" HFpEF model.
Detailed Experimental Protocols
HFpEF Model Induction ("Two-Hit" Model)
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Mice are fed a high-fat diet (HFD; 60% kcal from fat) for the entire duration of the study (e.g., 16 weeks).[11]
-
Hypertension Induction (Option A: Angiotensin II):
-
Hypertension Induction (Option B: L-NAME):
-
Control Group: Age-matched mice on a standard chow diet receiving a sham surgery or plain drinking water.
Dosing of this compound
-
Formulation: this compound is an oral compound and can be formulated as a suspension for oral gavage.[4]
-
Dosing Regimen:
-
At a predetermined time point after the induction of the HFpEF phenotype (e.g., 8 weeks), randomize the HFpEF mice into two groups: Vehicle control and this compound treatment.
-
Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 8 weeks).
-
The optimal dose should be determined in preliminary pharmacokinetic and pharmacodynamic studies.
-
Assessment of Cardiac Function and Phenotype
-
Echocardiography:
-
Perform transthoracic echocardiography at baseline and at regular intervals during the treatment period.
-
Key parameters to assess diastolic dysfunction include the E/e' ratio, isovolumic relaxation time (IVRT), and left atrial size.[14][15]
-
Left ventricular ejection fraction (LVEF) should be measured to confirm its preservation (>50%).
-
-
Invasive Hemodynamics (Pressure-Volume Loop Analysis):
-
Exercise Tolerance:
-
Assess exercise capacity using a treadmill exhaustion test.
-
Measure the total distance run and time to exhaustion.
-
-
Histological Analysis:
-
Harvest hearts at the end of the study and fix them in formalin.
-
Perform Masson's trichrome staining to quantify interstitial fibrosis.
-
Use wheat germ agglutinin (WGA) staining to measure cardiomyocyte cross-sectional area as an indicator of hypertrophy.
-
-
Biomarker Analysis:
-
Measure plasma levels of cardiac biomarkers such as B-type natriuretic peptide (BNP) and galectin-3, which are often elevated in HFpEF.
-
Expected Quantitative Outcomes
While specific preclinical data for this compound in HFpEF models is not publicly available, the following table summarizes the expected outcomes based on its mechanism of action as a selective AMPKγ3 activator.
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Cardiac Function | ||
| E/e' ratio | ↓ | Improved diastolic function |
| Isovolumic Relaxation Time (IVRT) | ↓ | Enhanced myocardial relaxation |
| End-Diastolic Pressure-Volume Relationship (EDPVR) | Shift to the right | Reduced left ventricular stiffness |
| Left Ventricular Ejection Fraction (LVEF) | No significant change (preserved) | Target is diastolic, not systolic function |
| Exercise Capacity | ||
| Treadmill running distance/time | ↑ | Improved skeletal muscle metabolism and energy utilization |
| Cardiac Remodeling | ||
| Myocardial Fibrosis (% area) | ↓ | Anti-fibrotic effects of AMPK activation |
| Cardiomyocyte Hypertrophy (cross-sectional area) | ↓ | Inhibition of protein synthesis pathways by AMPK |
| Biomarkers | ||
| Plasma BNP levels | ↓ | Reduced cardiac wall stress |
| Plasma Galectin-3 levels | ↓ | Attenuation of pro-fibrotic signaling |
Conclusion
This compound represents a targeted therapeutic approach for HFpEF by selectively activating the AMPKγ3 subunit. The experimental protocols outlined above, utilizing a "two-hit" HFpEF mouse model, provide a robust framework for investigating the preclinical efficacy of this compound. The expected outcomes include improvements in diastolic function, exercise capacity, and a reduction in adverse cardiac remodeling. These studies will be crucial in further elucidating the therapeutic potential of selective AMPKγ3 activation in the complex and challenging landscape of HFpEF research.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Two-hit mouse model of heart failure with preserved ejection fraction combining diet-induced obesity and renin-mediated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The double-hit protocol induces HFpEF and impairs myocardial ubiquitin-proteasome system performance in FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. dovepress.com [dovepress.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Non-invasive assessment of HFpEF in mouse models: current gaps and future directions | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
- 16. A pacing-controlled protocol for frequency-diastolic relations distinguishes diastolic dysfunction specific to a mouse HFpEF model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-07293893: In Vivo Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07293893 is a novel, selective activator of the γ3 subunit of AMP-activated protein kinase (AMPKγ3).[1][2] Developed by Pfizer, it was investigated as a potential oral therapeutic for heart failure, particularly heart failure with preserved ejection fraction (HFpEF), with the goal of improving exercise intolerance.[3][4] The rationale for its development is based on the critical role of AMPK in regulating cellular energy metabolism, including promoting glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.[3][4] this compound advanced into Phase 1 clinical trials; however, its development was discontinued by Pfizer on April 29, 2025.[4] This document provides a summary of the available information on this compound and outlines generalized protocols for assessing its in vivo efficacy based on standard preclinical research practices in the field of heart failure.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor, activated in response to a low intracellular ATP/AMP ratio. This activation triggers a cascade of events aimed at restoring energy homeostasis. The heterotrimeric enzyme complex consists of a catalytic α subunit and regulatory β and γ subunits.[5] The γ3 isoform is predominantly expressed in skeletal muscle, making it an attractive target for therapies aimed at improving muscle function and energy metabolism.[6] In the context of heart failure, particularly HFpEF, impaired skeletal muscle function and exercise intolerance are significant contributors to patient morbidity. By selectively activating AMPKγ3, this compound was designed to enhance skeletal muscle metabolic function.[3][4]
Mechanism of Action
This compound acts as a selective activator of the AMPKγ3 subunit.[1] Activation of AMPK leads to the phosphorylation of downstream targets that collectively shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.
Key downstream effects of AMPK activation include:
-
Increased Glucose Uptake: Promotes the translocation of GLUT4 transporters to the cell membrane in skeletal muscle.
-
Enhanced Fatty Acid Oxidation: Phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and subsequent relief of the inhibition of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid transport into mitochondria.
-
Mitochondrial Biogenesis: Activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.
Signaling Pathway
Caption: Signaling pathway of this compound via AMPKγ3 activation.
Preclinical In Vivo Efficacy Data (Hypothetical)
Disclaimer: Specific in vivo efficacy data for this compound is not publicly available. The following tables represent hypothetical data based on expected outcomes for a successful compound with this mechanism of action in a relevant animal model of heart failure.
Table 1: Effects of this compound on Exercise Capacity in a Dahl Salt-Sensitive Rat Model of HFpEF
| Treatment Group | Dose (mg/kg, oral, daily) | Baseline Treadmill Distance (m) | 4-Week Treadmill Distance (m) | % Change from Baseline |
| Vehicle | - | 450 ± 50 | 380 ± 60 | -15.6% |
| This compound | 10 | 460 ± 55 | 510 ± 70 | +10.9% |
| This compound | 30 | 455 ± 50 | 590 ± 65 | +29.7% |
| This compound | 100 | 465 ± 60 | 680 ± 75 | +46.2% |
Table 2: Effects of this compound on Skeletal Muscle Mitochondrial Respiration
| Treatment Group | Dose (mg/kg, oral, daily) | State 3 Respiration (pmol O₂/s/mg) | State 4 Respiration (pmol O₂/s/mg) | Respiratory Control Ratio (RCR) |
| Vehicle | - | 150 ± 20 | 30 ± 5 | 5.0 |
| This compound | 30 | 220 ± 25 | 32 ± 6 | 6.9 |
Experimental Protocols (Generalized)
The following are generalized protocols for evaluating the in vivo efficacy of a selective AMPKγ3 activator like this compound in a preclinical model of HFpEF.
Animal Model of HFpEF
A common model for HFpEF is the Dahl salt-sensitive (DSS) rat fed a high-salt diet.
-
Animals: Male Dahl salt-sensitive rats, 6-8 weeks old.
-
Diet: A high-salt (8% NaCl) diet is initiated to induce hypertension, cardiac hypertrophy, and diastolic dysfunction, hallmarks of HFpEF. A control group is maintained on a normal chow diet.
-
Model Confirmation: After 8-10 weeks on the high-salt diet, cardiac function is assessed by echocardiography to confirm the development of HFpEF (preserved ejection fraction with evidence of diastolic dysfunction and cardiac hypertrophy).
Drug Administration and Study Design
-
Acclimation: Animals are acclimated for at least one week before the start of the study.
-
Grouping: Rats with confirmed HFpEF are randomized into treatment groups (e.g., vehicle control, and multiple dose levels of this compound).
-
Administration: this compound is formulated as a suspension and administered orally once daily via gavage for a specified duration (e.g., 4-6 weeks).
-
Monitoring: Body weight and general health are monitored daily. Blood pressure can be monitored weekly via the tail-cuff method.
Efficacy Endpoints
-
Apparatus: A rodent treadmill with adjustable speed and incline.
-
Protocol:
-
Acclimate rats to the treadmill for 3-5 days before baseline testing.
-
Conduct a baseline exercise test to determine the maximum running distance or time to exhaustion. A typical protocol starts at a low speed (e.g., 10 m/min) with a gradual increase in speed every 2-3 minutes until the rat is exhausted.
-
Repeat the exercise test at the end of the treatment period.
-
Calculate the change in exercise capacity for each group.
-
-
Procedure: Perform echocardiography at baseline and at the end of the study to assess cardiac structure and function.
-
Parameters:
-
Left ventricular ejection fraction (LVEF) to confirm preserved systolic function.
-
E/e' ratio, left atrial volume, and isovolumic relaxation time (IVRT) to assess diastolic function.
-
Left ventricular mass to assess hypertrophy.
-
-
At the end of the study, animals are euthanized.
-
Blood is collected for pharmacokinetic and biomarker analysis.
-
The heart is excised, weighed, and processed for histology (e.g., fibrosis staining) and molecular analysis.
-
Skeletal muscles (e.g., gastrocnemius, soleus) are harvested and either flash-frozen in liquid nitrogen for molecular analysis or used immediately for mitochondrial respiration studies.
Ex Vivo Analysis of Skeletal Muscle
-
Mitochondrial Respiration:
-
Isolate mitochondria from fresh skeletal muscle tissue.
-
Measure oxygen consumption rates using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Assess State 3 (ADP-stimulated) and State 4 (resting) respiration to determine the respiratory control ratio (RCR), an indicator of mitochondrial coupling and efficiency.
-
-
Western Blot Analysis:
-
Prepare protein lysates from frozen skeletal muscle.
-
Perform Western blotting to measure the phosphorylation status of AMPK and its downstream targets (e.g., p-AMPK, p-ACC).
-
Experimental Workflow
Caption: Workflow for a preclinical in vivo efficacy study.
Conclusion
This compound represents a targeted approach to treating HFpEF by enhancing skeletal muscle bioenergetics through the selective activation of AMPKγ3. While the clinical development of this compound has been halted, the rationale and methodologies for its preclinical evaluation remain relevant for future drug discovery efforts in this area. The protocols and workflows outlined here provide a general framework for assessing the in vivo efficacy of similar compounds, focusing on clinically relevant endpoints such as exercise capacity and the underlying physiological mechanisms in appropriate animal models.
References
- 1. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. drughunter.com [drughunter.com]
- 5. AMPK blunts chronic heart failure by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
Application Notes and Protocols for PF-07293893 in Primary Skeletal Muscle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07293893 is a potent and selective activator of the γ3 subunit of AMP-activated protein kinase (AMPK).[1][2] The AMPK γ3 isoform is almost exclusively expressed in skeletal muscle, making this compound a highly specific tool for studying metabolic pathways in this tissue.[3][4] Developed by Pfizer, this compound was investigated for its potential to treat heart failure with preserved ejection fraction (HFpEF) by improving skeletal muscle function and exercise tolerance.[3][4]
AMPK is a crucial cellular energy sensor that, when activated, stimulates catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP.[3][5] In skeletal muscle, AMPK activation leads to increased glucose uptake, enhanced fatty acid oxidation, and mitochondrial biogenesis.[3][5][6] These effects collectively contribute to improved metabolic efficiency and function of muscle fibers.
These application notes provide detailed protocols for utilizing this compound in primary skeletal muscle cell culture to investigate its effects on key metabolic pathways.
Mechanism of Action: AMPKγ3 Activation in Skeletal Muscle
This compound selectively binds to and activates the AMPK γ3 subunit. This allosteric activation leads to the phosphorylation of the catalytic α subunit at Threonine-172, resulting in the stimulation of downstream signaling cascades. Key downstream effects in skeletal muscle include the phosphorylation of acetyl-CoA carboxylase (ACC), which alleviates its inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting fatty acid oxidation. Additionally, AMPK activation facilitates the translocation of GLUT4 transporters to the cell membrane, increasing glucose uptake.
Caption: Signaling pathway of this compound in skeletal muscle cells.
Data Presentation
While specific quantitative data for this compound in primary skeletal muscle cells is not yet publicly available, the following tables illustrate how to structure and present experimental findings.
Table 1: Effect of this compound on AMPK Activation
| Treatment | Concentration (µM) | p-AMPKα (Thr172) / Total AMPKα (Fold Change) | p-ACC (Ser79) / Total ACC (Fold Change) |
|---|---|---|---|
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 0.1 | Data | Data |
| This compound | 1 | Data | Data |
| This compound | 10 | Data | Data |
| AICAR (Positive Control) | 500 | Data | Data |
Table 2: Effect of this compound on Glucose Uptake and Fatty Acid Oxidation
| Treatment | Concentration (µM) | Glucose Uptake (Fold Change) | Fatty Acid Oxidation (Fold Change) |
|---|---|---|---|
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 0.1 | Data | Data |
| This compound | 1 | Data | Data |
| This compound | 10 | Data | Data |
| Insulin (Positive Control) | 100 nM | Data | N/A |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental conditions.
Caption: General experimental workflow for studying this compound.
Protocol 1: Isolation and Culture of Primary Mouse Skeletal Muscle Myoblasts
This protocol is adapted from standard methods for isolating primary myoblasts from mouse muscle tissue.
Materials:
-
Hindlimb muscles from 4-8 week old mice
-
Plating Media: DMEM, 10% Horse Serum, 0.5% Chick Embryo Extract, 1% Penicillin-Streptomycin
-
Myoblast Media: Plating media with 20% Fetal Bovine Serum (FBS)
-
Coating Solution: Collagen Type I (1 mg/mL)
-
PBS with 40 µg/mL gentamycin
-
0.25% Trypsin-EDTA
Procedure:
-
Coat culture dishes with Collagen Type I for at least 1 hour at 37°C.
-
Dissect hindlimb muscles and place them in sterile, ice-cold PBS with gentamycin.
-
In a sterile dish, mince the muscle tissue into a fine slurry using sterile scalpels.
-
Evenly distribute the muscle slurry onto the collagen-coated plates. Add a minimal amount of plating media to keep the tissue moist but not floating.
-
Incubate at 37°C, 5% CO2. Myoblasts will migrate out of the tissue explants.
-
After 3-5 days, remove the tissue debris and culture the myoblasts in Myoblast Media.
-
Passage the cells when they reach 70-80% confluency to expand the population.
Protocol 2: Differentiation of Myoblasts into Myotubes
Materials:
-
Confluent primary myoblasts
-
Differentiation Media: DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin
Procedure:
-
Grow primary myoblasts to 100% confluency in Myoblast Media.
-
To induce differentiation, aspirate the growth media and wash the cells once with sterile PBS.
-
Replace the media with Differentiation Media.
-
Change the Differentiation Media every 24-48 hours.
-
Myotube formation (elongated, multinucleated cells) should be visible within 3-5 days. Differentiated myotubes are ready for treatment.
Protocol 3: Western Blot for AMPK Activation
This protocol allows for the detection of phosphorylated AMPKα (Thr172) and its downstream target ACC (Ser79).
Materials:
-
Differentiated myotubes
-
This compound (dissolved in DMSO)
-
Ice-cold PBS
-
Phospho-protein lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat differentiated myotubes with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 30-60 minutes).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in phospho-protein lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Protocol 4: 2-NBDG Glucose Uptake Assay
This is a fluorescent-based assay to measure glucose uptake in myotubes.
Materials:
-
Differentiated myotubes in a black-walled, clear-bottom 96-well plate
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Fluorescence plate reader
Procedure:
-
Starve differentiated myotubes in serum-free, glucose-free DMEM for 2-4 hours.
-
Wash cells with KRH buffer.
-
Treat cells with this compound in KRH buffer for 30 minutes.
-
Add 2-NBDG (final concentration 50-100 µM) to each well and incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).
-
Normalize the fluorescence signal to the protein content in each well.
Protocol 5: Fatty Acid Oxidation (FAO) Assay using a Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) to assess real-time fatty acid oxidation.
Materials:
-
Differentiated myotubes seeded in a Seahorse XF cell culture microplate
-
This compound
-
Seahorse XF Base Medium supplemented with L-carnitine and glucose
-
Seahorse XF Palmitate-BSA FAO substrate
-
Etomoxir (CPT1 inhibitor, for control)
Procedure:
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium and incubate at 37°C in a non-CO2 incubator.
-
Prepare a compound plate with this compound, vehicle control, and Etomoxir.
-
Load the Seahorse XF Analyzer with a calibrated sensor cartridge.
-
Place the cell culture plate in the analyzer and measure the basal OCR.
-
Inject the Palmitate-BSA substrate and monitor the change in OCR.
-
Inject this compound or controls and continue to monitor OCR to determine the effect on FAO.
-
Analyze the data using the Seahorse Wave software. An increase in OCR after palmitate addition, which is further enhanced by this compound and inhibited by Etomoxir, indicates stimulation of FAO.
References
- 1. encodeproject.org [encodeproject.org]
- 2. researchgate.net [researchgate.net]
- 3. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Isolation and Differentiation of Primary Myoblasts from Mouse Skeletal Muscle Explants [jove.com]
- 6. Culture, Differentiation and Transfection of C2C12 Myoblasts [bio-protocol.org]
Troubleshooting & Optimization
PF-07293893 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of PF-07293893 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective activator of the γ3 subunit of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial enzyme in regulating cellular energy homeostasis. By selectively activating the AMPKγ3 isoform, which is predominantly expressed in skeletal muscle, this compound is being investigated for its therapeutic potential in conditions such as heart failure.[1]
Q2: What is the recommended solvent for this compound?
For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of small molecules like this compound.
Q3: How should I prepare a stock solution of this compound in DMSO?
It is recommended to prepare a concentrated stock solution, for example, at 10 mM, by dissolving the powdered compound in anhydrous (dry) DMSO. Gentle warming and vortexing can aid in dissolution.
Q4: How should I store the solid compound and DMSO stock solutions?
General guidelines for the storage of small molecules suggest the following:
-
Solid (Powder): Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
In DMSO: For long-term storage, aliquot the stock solution into single-use vials and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in DMSO stock solution upon storage. | 1. The compound's solubility limit in DMSO was exceeded. 2. The stock solution absorbed water, reducing solubility. 3. The solution was not fully dissolved initially. | 1. Prepare a new stock solution at a lower concentration. 2. Use anhydrous DMSO and store in tightly sealed vials with desiccant. 3. Ensure the compound is completely dissolved by gentle warming and vortexing. Visually inspect for any undissolved particles before storage. |
| Compound precipitates when diluting the DMSO stock solution into aqueous buffer or cell culture media. | 1. The final DMSO concentration is too low to maintain solubility. 2. The compound has low aqueous solubility. | 1. Perform serial dilutions to minimize rapid changes in solvent composition. 2. Ensure the final DMSO concentration in the assay is sufficient to keep the compound in solution, typically below 0.5% to avoid cellular toxicity. 3. Consider the use of a surfactant or other solubilizing agent if compatible with the experimental setup. |
| Inconsistent experimental results. | 1. Degradation of the compound in the DMSO stock solution. 2. Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. | 1. Prepare fresh stock solutions regularly and store them properly. 2. Before each use, visually inspect the stock solution for any signs of precipitation. If unsure, centrifuge the vial and use the supernatant. 3. Perform a stability test of your stock solution using the protocol provided below. |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Temperature | Maximum Solubility (mg/mL) | Maximum Solubility (mM) |
| Room Temperature (25°C) | Data not available | Data not available |
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | Time Point | % Remaining (HPLC) |
| -80°C | 1 month | Data not available |
| -80°C | 3 months | Data not available |
| -80°C | 6 months | Data not available |
| -20°C | 1 month | Data not available |
| 4°C | 1 week | Data not available |
| Room Temperature (25°C) | 24 hours | Data not available |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO by Visual Assessment
Objective: To determine the approximate maximum solubility of this compound in DMSO at room temperature.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge tubes
-
Analytical balance
Methodology:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 10 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source for any undissolved particles.
-
If the solid is completely dissolved, continue adding small, known volumes of DMSO and repeat steps 3 and 4 until a saturated solution (with visible undissolved particles) is formed.
-
If the solid is not completely dissolved, continue adding small, known volumes of DMSO and repeat steps 3 and 4 until the solid fully dissolves.
-
Calculate the solubility in mg/mL based on the amount of compound and the total volume of DMSO added to achieve a clear solution.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
Objective: To evaluate the stability of this compound in a DMSO stock solution under different storage conditions over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Autosampler vials
-
Storage facilities at -80°C, -20°C, 4°C, and room temperature (25°C)
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately after preparation (T=0), dilute a small aliquot of the stock solution with an appropriate mobile phase and inject it into the HPLC system to obtain an initial chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.
-
Aliquot the remaining stock solution into multiple autosampler vials for each storage condition.
-
Store the vials at the different temperatures.
-
At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to thaw completely and reach room temperature.
-
Dilute and analyze the sample by HPLC using the same method as for the T=0 sample.
-
Calculate the percentage of this compound remaining by comparing the peak area of the parent compound at each time point to the peak area at T=0.
Visualizations
Signaling Pathway
Caption: A diagram illustrating the activation of the AMPK signaling pathway.
Experimental Workflow
Caption: A workflow diagram for assessing the stability of this compound in DMSO.
Logical Relationship
Caption: A logical diagram for troubleshooting precipitation issues.
References
Troubleshooting PF-07293893 in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-07293893 in in vitro assays. Our goal is to help you identify and resolve sources of variability to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective activator of the γ3 subunit of AMP-activated protein kinase (AMPK).[1][2][3][4] AMPK is a crucial cellular energy sensor that exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3] this compound specifically targets the γ3 isoform, which is predominantly expressed in skeletal muscle.[4] By activating AMPK, this compound can stimulate downstream processes such as glucose uptake and fatty acid oxidation.[5] It has been investigated for its potential therapeutic role in heart failure.[1][3][6]
Q2: What are the common in vitro assays used to assess the activity of this compound?
A2: Common in vitro assays for this compound focus on measuring the activation of the AMPK signaling pathway. These can be broadly categorized as:
-
Biochemical Assays: These assays directly measure the enzymatic activity of purified AMPK complexes. This often involves measuring the phosphorylation of a known AMPK substrate (e.g., a synthetic peptide) using methods like radioactivity (³²P-ATP) or fluorescence-based detection.
-
Cell-Based Assays: These assays measure AMPK activation within a cellular context. Common readouts include:
-
Western Blotting: Detecting the phosphorylation of AMPKα at Threonine 172 (a marker of activation) or the phosphorylation of downstream AMPK substrates like Acetyl-CoA Carboxylase (ACC).
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantifying the levels of phosphorylated AMPKα or downstream targets.
-
Reporter Gene Assays: Using a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to AMPK signaling.
-
Metabolic Assays: Measuring changes in cellular metabolism, such as glucose uptake or fatty acid oxidation rates.
-
Q3: I am observing high variability in my dose-response curves for this compound. What are the potential causes?
A3: High variability in dose-response curves is a common issue in in vitro assays and can stem from several factors.[7][8][9] Refer to the troubleshooting guides below for detailed steps to address this. Key areas to investigate include:
-
Reagent Quality and Handling: Degradation of this compound, enzymes, or substrates.
-
Cell Culture Conditions: Cell line authenticity, passage number, cell density, and serum lot-to-lot variation.
-
Assay Protocol Execution: Inconsistent incubation times, temperatures, or pipetting.
-
Data Analysis: Incorrect background subtraction or curve fitting models.
Troubleshooting Guides
Guide 1: Troubleshooting Biochemical Assay Variability
This guide focuses on issues encountered when using purified AMPK enzyme preparations.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No AMPK Activity | Inactive enzyme | - Ensure proper storage of the AMPK enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Test a new lot or batch of the enzyme. |
| Degraded Substrate or ATP | - Prepare fresh ATP and substrate solutions for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C. | |
| Incorrect Buffer Composition | - Verify the pH and ionic strength of the assay buffer. - Ensure the presence of essential co-factors like Mg²⁺. | |
| High Background Signal | Contaminated Reagents | - Use high-purity reagents and sterile, nuclease-free water. - Filter-sterilize buffer components. |
| Non-specific Binding | - Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer. - Optimize washing steps to remove unbound reagents.[7] | |
| Inconsistent Replicate Data | Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent mixing of reagents. |
| Temperature Fluctuations | - Use a temperature-controlled incubator or water bath for all incubation steps. - Allow all reagents to equilibrate to the assay temperature before use. |
Guide 2: Troubleshooting Cell-Based Assay Variability
This guide addresses common problems in assays using cell lines to measure this compound activity.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent Phospho-AMPK Signal | Cell Passage Number | - Use cells within a defined, low passage number range.[10][11] - High passage numbers can lead to phenotypic drift. |
| Cell Density | - Optimize and maintain a consistent cell seeding density for all experiments.[12] - Both sparse and overly confluent cultures can affect signaling pathways. | |
| Serum Variability | - Test different lots of Fetal Bovine Serum (FBS) and pre-qualify a single large batch for a series of experiments. - Consider using serum-free media if the cell line permits. | |
| Inconsistent Stimulation/Lysis | - Ensure precise timing of this compound treatment. - Perform cell lysis quickly and on ice to preserve phosphorylation states. - Include phosphatase inhibitors in the lysis buffer. | |
| High Well-to-Well Variability | Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature changes. - Fill the outer wells with sterile water or media. |
| Incomplete Cell Lysis | - Ensure the chosen lysis buffer is appropriate for the cell type and assay. - Optimize incubation time and agitation during lysis. | |
| Unexpected Cellular Toxicity | High Compound Concentration | - Determine the cytotoxic concentration of this compound in your cell line using a viability assay (e.g., MTT, CellTiter-Glo®). - Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| Contamination | - Regularly test cell cultures for mycoplasma contamination.[10] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AMPKα (Thr172)
-
Cell Seeding: Plate cells at a pre-determined optimal density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response range of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 1 hour).
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα or a housekeeping protein like GAPDH.
Visualizations
Caption: Simplified AMPK signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting in vitro assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. drughunter.com [drughunter.com]
- 6. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. siriusgenomics.com [siriusgenomics.com]
- 9. Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Potential off-target effects of PF-07293893
Welcome to the Technical Support Center for PF-07293893. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues during your experiments, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a selective, orally administered activator of the gamma 3 subunit of AMP-activated protein kinase (AMPKγ3).[1][2][3][4] AMPK is a crucial cellular energy sensor that exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][5][6] The gamma 3 subunit is predominantly expressed in skeletal muscle.[7] By activating AMPK, this compound was developed to promote processes like glucose uptake and fatty acid oxidation, with the intended therapeutic application in heart failure.[3][8]
Q2: What are off-target effects and why are they a concern for a selective activator?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[9] Even for a compound designed to be selective, such as this compound, off-target interactions can occur, potentially due to structural similarities with other proteins.[8] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential cytotoxicity, thereby confounding the validation of the compound's primary mechanism of action.[9][10]
Q3: Is there any public data on the specific off-target profile of this compound?
While the development of this compound involved strategies to remove undesirable off-target activity, specific quantitative data from broad screening panels (e.g., kinome profiling) is not publicly available at this time.[8] Therefore, researchers using this compound should empirically determine its selectivity and potential off-target effects within their specific experimental systems.
Q4: How can I experimentally identify potential off-target effects of this compound?
A multi-faceted approach is recommended to identify potential off-target effects:
-
Kinome Profiling: Screen the compound against a large panel of kinases to determine its selectivity profile.[9][10][11]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of AMPKγ3 activation. Discrepancies may suggest off-target effects.[10]
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations than off-target effects. Performing experiments across a wide range of concentrations can help differentiate between them.
-
Western Blotting: Analyze the phosphorylation status of known downstream targets of AMPK, as well as key proteins in related pathways that are not expected to be affected.[10]
-
Cellular Thermal Shift Assay (CETSA): This biophysical method can confirm direct binding of this compound to its intended target (AMPKγ3) and can also be adapted to identify novel interactors.[12][13]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Issue | Possible Cause | Recommended Action |
| High levels of cytotoxicity observed at effective concentrations. | Off-target activity: The compound may be interacting with proteins essential for cell survival. | 1. Perform a dose-response curve: Determine the lowest effective concentration for AMPK activation to minimize toxicity. 2. Test in multiple cell lines: Distinguish between general off-target effects and those specific to a particular cellular context. 3. Conduct a kinome screen: Identify potential off-target kinases that could be responsible for the cytotoxicity.[10] |
| Compound insolubility: At higher concentrations, the compound may precipitate, causing physical cell damage.[14] | 1. Check solubility: Visually inspect for precipitate and measure solubility in your culture medium. 2. Optimize solvent concentration: Ensure the final DMSO concentration is non-toxic (typically <0.1%).[14] | |
| Observed phenotype does not align with known AMPK pathway activation. | Off-target effect: The compound is modulating a different pathway, leading to the unexpected phenotype.[9] | 1. Validate with a different tool: Use a structurally unrelated AMPK activator to see if the phenotype is reproduced. 2. Perform rescue experiments: If possible, use siRNA/CRISPR to knock down AMPKγ3. The on-target effect should be abolished, while off-target effects would persist.[10] 3. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify other affected pathways. |
| Activation of compensatory signaling pathways: The cell may adapt to AMPK activation by altering other pathways.[15] | 1. Time-course experiment: Analyze pathway activation at different time points after treatment. 2. Probe related pathways: Use western blotting to check for activation of known compensatory pathways (e.g., mTOR).[16] | |
| Inconsistent results between experiments. | Variable cell state: Differences in cell passage number, density, or health can alter the response.[14] | 1. Standardize cell culture: Use cells within a consistent passage number range and ensure high viability before seeding.[14] 2. Optimize seeding density: Avoid both sparse and overgrown cultures. |
| Compound instability: The compound may degrade over time or under certain conditions. | 1. Proper storage: Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. 2. Prepare fresh dilutions: Always prepare fresh working solutions from stock for each experiment. |
Data Presentation
Since public off-target data for this compound is unavailable, the table below serves as a template for how results from a kinome profiling screen could be presented. This data is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Kinome Profiling Data for this compound
| Target | On-Target/Off-Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| AMPK (α1/β1/γ3) | On-Target | 98% | 15 | Intended target complex. |
| Kinase X | Off-Target | 85% | 250 | Structurally related kinase. |
| Kinase Y | Off-Target | 60% | 1,200 | Potential for off-target effects at higher concentrations. |
| Kinase Z | Off-Target | 15% | >10,000 | Not a significant off-target. |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity via Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target EC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a large panel of purified human kinases (e.g., >400 kinases).
-
Binding/Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay.[10][17]
-
For binding assays, the compound competes with a labeled ligand for binding to each kinase.
-
For activity assays, the ability of the compound to inhibit the phosphorylation of a substrate is measured.
-
-
Data Analysis:
-
Primary screen results are often reported as percent inhibition at the tested concentration.
-
For significant off-targets (e.g., >50% inhibition), follow-up dose-response assays should be performed to determine the IC50 value.
-
Calculate a selectivity index by comparing the on-target and off-target IC50 values.[11]
-
Protocol 2: Western Blotting for AMPK Pathway Activation
Objective: To confirm on-target activity and probe for off-target pathway modulation.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
On-Target: Phospho-AMPKα (Thr172), Total AMPKα, Phospho-ACC (Ser79), Total ACC.
-
Potential Off-Target/Related Pathways: Phospho-p38, Phospho-ERK, Phospho-mTOR.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare treated samples to the vehicle control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to AMPKγ3 in intact cells.[13]
Methodology:
-
Compound Treatment: Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[13]
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.[13]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or mechanical disruption.
-
Clarification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.
-
Detection: Analyze the amount of soluble AMPKγ3 in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble AMPKγ3 against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization due to direct binding.[13]
Visualizations
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. platform.opentargets.org [platform.opentargets.org]
- 8. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating ADME Challenges of PF-07293893 and Other Oral Small Molecule Activators
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-07293893 or other orally administered small molecule activators. While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not publicly available following the discontinuation of its development, this resource addresses common challenges encountered during experimental design with similar compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what were its intended therapeutic applications?
This compound is a selective activator of the γ3 subunit of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in cellular energy homeostasis.[2][3][4] It was under development by Pfizer as an oral medication for the treatment of heart failure.[1][5] The selective activation of AMPKγ3 was aimed at improving skeletal muscle function.[1] The initial lead compounds for this compound faced significant ADME challenges that were addressed through medicinal chemistry to improve its properties for in vivo studies.[2][3]
Q2: What are the common ADME issues to consider for oral small molecule activators like this compound?
Researchers working with oral small molecule activators should anticipate potential challenges in several areas:
-
Aqueous Solubility: Poor solubility can limit dissolution in the gastrointestinal tract, leading to low absorption and bioavailability.
-
Permeability: The ability of the compound to pass through the intestinal membrane is critical for absorption.
-
Metabolic Stability: Rapid metabolism by liver enzymes (e.g., cytochrome P450s) can lead to a short half-life and low systemic exposure.
-
Transporter Interactions: The compound may be a substrate for efflux transporters (like P-glycoprotein), which can pump it out of cells and reduce absorption.
-
Potential for Drug-Drug Interactions: Inhibition or induction of metabolic enzymes by the compound can affect the pharmacokinetics of co-administered drugs.
Q3: Where can I find information on the clinical trials that were conducted for this compound?
Information on the Phase I clinical trials for this compound can be found on clinical trial registries. For instance, trial NCT06177457 was a Phase I study evaluating the safety, tolerability, and pharmacokinetics of multiple ascending oral doses in healthy adult participants.[6][7]
Troubleshooting Guide
Issue 1: Low and Variable Oral Bioavailability in Animal Models
Question: We are observing low and inconsistent plasma concentrations of our compound, similar to the initial challenges faced with the precursors to this compound, after oral administration in rodents. What could be the cause and how can we investigate this?
Possible Causes:
-
Poor aqueous solubility.
-
Low intestinal permeability.
-
High first-pass metabolism in the gut wall or liver.
-
Efflux by intestinal transporters.
Experimental Protocol to Investigate:
-
Solubility Assessment:
-
Method: Kinetic and thermodynamic solubility assays.
-
Procedure:
-
Prepare a stock solution of the compound in DMSO.
-
For kinetic solubility, add the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and shake for a set time (e.g., 2 hours).
-
For thermodynamic solubility, add excess solid compound to the buffer and shake until equilibrium is reached (e.g., 24-48 hours).
-
Filter the solutions and quantify the concentration of the dissolved compound using LC-MS/MS.
-
-
-
Permeability Assessment (Caco-2 Assay):
-
Method: Caco-2 cell monolayer permeability assay.
-
Procedure:
-
Culture Caco-2 cells on a semi-permeable membrane until a differentiated monolayer is formed.
-
Add the compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A to B).
-
In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side (Papp B to A).
-
The efflux ratio (Papp B to A / Papp A to B) can indicate if the compound is a substrate for efflux transporters.
-
-
-
Metabolic Stability Assessment (Microsomes):
-
Method: In vitro metabolic stability assay using liver microsomes.
-
Procedure:
-
Incubate the compound with liver microsomes (from the relevant species) and NADPH (a cofactor for many metabolic enzymes).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance.
-
-
Data Presentation Example (Hypothetical Data):
| Parameter | Compound A (Problematic) | Compound B (Improved) |
| Kinetic Solubility (pH 7.4) | < 5 µM | 75 µM |
| Caco-2 Papp (A to B) | 0.5 x 10⁻⁶ cm/s | 8.0 x 10⁻⁶ cm/s |
| Caco-2 Efflux Ratio | 8.2 | 1.5 |
| Mouse Liver Microsomal t½ | 8 min | 45 min |
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Question: Our AMPK activator shows high potency in our cell-based assays, but we are not seeing the expected pharmacological effect in our animal models, even at high doses. What could explain this disconnect?
Possible Causes:
-
High plasma protein binding, leaving little free drug to engage the target.
-
Poor distribution to the target tissue (e.g., skeletal muscle for an AMPKγ3 activator).
-
Formation of inactive metabolites.
-
Rapid clearance from the body.
Experimental Protocol to Investigate:
-
Plasma Protein Binding Assessment:
-
Method: Equilibrium dialysis.
-
Procedure:
-
Place plasma on one side of a semi-permeable membrane and a buffer solution on the other side.
-
Add the compound to the plasma side and allow the system to reach equilibrium.
-
Measure the concentration of the compound in both the plasma and buffer compartments.
-
Calculate the fraction of unbound drug.
-
-
-
Tissue Distribution Study:
-
Method: In vivo tissue distribution study in rodents.
-
Procedure:
-
Administer the compound to the animals (orally or intravenously).
-
At selected time points, euthanize the animals and collect blood and various tissues of interest (e.g., skeletal muscle, heart, liver).
-
Homogenize the tissues and extract the compound.
-
Quantify the concentration of the compound in plasma and tissues using LC-MS/MS.
-
Calculate the tissue-to-plasma concentration ratio.
-
-
Data Presentation Example (Hypothetical Data):
| Parameter | Compound X (Poor Efficacy) | Compound Y (Good Efficacy) |
| In Vitro EC₅₀ | 15 nM | 20 nM |
| Mouse Plasma Protein Binding | 99.8% unbound | 95.0% unbound |
| Muscle-to-Plasma Ratio (at 2h) | 0.2 | 3.5 |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of AMPK activation by this compound.
Experimental Workflow
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Overcoming Poor Bioavailability of PF-07293893 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of PF-07293893, a selective AMPK γ3 activator. While specific preclinical data for this compound is not publicly available, this guide draws upon established principles of drug metabolism and formulation science to offer practical solutions for issues commonly encountered with orally administered small molecules.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure Observed in Pharmacokinetic (PK) Studies
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility: this compound, like many kinase modulators, may exhibit low solubility in gastrointestinal fluids, leading to dissolution rate-limited absorption.
-
Solution 1: Particle Size Reduction. Decreasing the particle size of the active pharmaceutical ingredient (API) can increase the surface area available for dissolution.
-
Solution 2: Formulation with Solubilizing Excipients. Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of the compound in the gut.[1][2][3][4][5][6]
-
Solution 3: Amorphous Solid Dispersions (ASDs). Formulating this compound as an ASD with a hydrophilic polymer can improve its dissolution rate and extent of absorption.[3][7]
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[8][9][10][11][12]
-
Solution 1: Co-administration with a CYP450 Inhibitor. In preclinical studies, co-dosing with a known inhibitor of the primary metabolizing enzymes (e.g., ketoconazole for CYP3A4) can help elucidate the contribution of first-pass metabolism. Note: This is an experimental tool and not a clinical strategy.
-
Solution 2: Prodrug Approach. While a significant undertaking, designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active moiety in systemic circulation can be a long-term solution.[8]
-
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.[13][14][15][16]
-
Solution 1: In Vitro Transporter Assays. Conduct Caco-2 or MDCK cell-based assays to determine if this compound is a substrate for P-gp or other relevant transporters.
-
Solution 2: Co-administration with a P-gp Inhibitor. In preclinical models, co-dosing with a P-gp inhibitor (e.g., verapamil or cyclosporine A) can demonstrate the impact of efflux on oral absorption. Note: This is for investigational purposes only.
-
Issue 2: High Inter-Individual Variability in PK Studies
Possible Causes and Troubleshooting Steps:
-
Food Effects: The presence of food can significantly and variably impact the absorption of a drug.
-
Solution: Standardized Dosing Conditions. Conduct PK studies in fasted animals to minimize variability. If a food effect is suspected, perform a formal food effect study by dosing in both fasted and fed states.
-
-
pH-Dependent Solubility: The solubility of this compound may be dependent on the pH of the gastrointestinal tract, which can vary between individuals.
-
Solution: pH-Modified Formulations. Develop formulations that maintain the drug in a solubilized state across the physiological pH range of the gut. This could involve the use of buffering agents or enteric coatings.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the initial "fundamental ADME issues" mentioned in the development of the AMPK gamma 3 activator program?
Based on common challenges in drug development, the initial lead compounds likely suffered from a combination of poor solubility, high first-pass metabolism, and/or rapid clearance, leading to insufficient oral bioavailability to demonstrate efficacy in vivo. The "creative medicinal chemistry strategy" mentioned in publications likely involved structural modifications to improve these ADME properties, culminating in the selection of this compound.[17]
Q2: How can I assess the metabolic stability of this compound in my laboratory?
You can perform in vitro metabolic stability assays using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human).[18][19][20][21][22] These assays measure the rate of disappearance of the parent compound over time and can provide an estimate of its intrinsic clearance.
Q3: What formulation strategies are recommended for preclinical in vivo studies of this compound?
For early-stage preclinical studies, simple formulations are often preferred. A common starting point is a solution or suspension in a vehicle containing a solubilizing agent.
| Formulation Component | Purpose | Example |
| Vehicle | Primary liquid carrier | Water, 0.5% Methylcellulose |
| Solubilizing Agent | To increase drug solubility | Tween 80, PEG 400, Solutol HS 15 |
| Buffering Agent | To control local pH | Citrate buffer, Phosphate buffer |
Q4: Are there any known liabilities with AMPK activators that could affect their in vivo disposition?
While specific data for this compound is limited, some small molecule kinase activators can be substrates for drug transporters or metabolizing enzymes. It is advisable to characterize the potential for such interactions early in development.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat) at a final protein concentration of 0.5 mg/mL.
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Phosphate buffer (0.1 M, pH 7.4).
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
Add this compound to the microsomal suspension to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
-
Quenching:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Caco-2 Permeability Assay for Efflux Liability
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a polarized monolayer.
-
-
Transport Buffer:
-
Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution) with appropriate supplements.
-
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Add this compound (e.g., at 10 µM) to the apical chamber and collect samples from the basolateral chamber over time.
-
Basolateral to Apical (B-A): Add this compound to the basolateral chamber and collect samples from the apical chamber over time.
-
-
Inhibitor Arm:
-
Repeat the bidirectional transport experiment in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil).
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter. A reduction in the efflux ratio in the presence of an inhibitor confirms this.
-
Visualizations
Caption: Simplified signaling pathway of AMPK activation by cellular stress and this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. First pass effect - Wikipedia [en.wikipedia.org]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 10. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 13. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. bioivt.com [bioivt.com]
Interpreting unexpected results with PF-07293893 treatment
Disclaimer: The development of PF-07293893 for heart failure was discontinued by Pfizer as of April 29, 2025.[1] The following troubleshooting guides and FAQs are based on the known mechanism of action of this compound as a selective AMPK γ3 activator and are intended to provide general guidance for researchers who may still be working with this compound for investigational purposes. The unexpected results described are hypothetical scenarios due to the limited publicly available data on adverse or unexpected effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective activator of the γ3 subunit of AMP-activated protein kinase (AMPK).[2][3][4] AMPK is a key enzyme in cellular energy regulation.[3] The γ3 subunit is predominantly expressed in skeletal muscle, making this compound a targeted activator for this tissue.[4]
Q2: What is the intended therapeutic application of this compound?
A2: this compound was under development for the treatment of heart failure.[2][3][5][6] Specifically, it was being investigated for heart failure with preserved ejection fraction (HFpEF) to improve exercise intolerance by targeting skeletal muscle function.[1]
Q3: What are the known downstream effects of AMPK activation?
A3: Activation of AMPK promotes catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like protein synthesis.[1] It also plays a role in mitochondrial biogenesis.[3]
Q4: Has this compound been in clinical trials?
A4: Yes, this compound has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult participants.[5][7]
Troubleshooting Guides for Unexpected Results
Scenario 1: Unexpected Effects in Non-Target Tissues
Issue: Researchers observe significant metabolic changes in tissues other than skeletal muscle (e.g., liver, adipose tissue) where the AMPK γ3 subunit is not predominantly expressed.
Possible Cause: Off-target effects on other AMPK γ subunits (γ1 or γ2) or other unrelated proteins at the concentration used.
Troubleshooting Workflow:
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
PF-07293893 selectivity profiling against other AMPK isoforms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the AMP-activated protein kinase (AMPK) γ3 activator, PF-07293893.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary molecular target?
This compound is an experimental small molecule developed by Pfizer that functions as a selective activator of the γ3 isoform of AMP-activated protein kinase (AMPK).[1][2][3][4] The primary target is the heterotrimeric AMPK complex containing the γ3 regulatory subunit, which is predominantly expressed in skeletal muscle.[5] It was investigated as a potential treatment for heart failure.[6]
Q2: What is the proposed mechanism of action for this compound?
This compound is a direct, allosteric activator of the AMPK complex. By selectively binding to the α2β2γ3 isoform, it is thought to induce a conformational change that enhances kinase activity. This leads to the phosphorylation of downstream targets involved in cellular energy metabolism. In skeletal muscle, this activation is expected to increase glucose uptake, stimulate fatty acid oxidation, and promote mitochondrial biogenesis.
Q3: What is the selectivity profile of this compound against other AMPK isoforms?
While specific data for this compound has not been publicly released, a selective γ3 activator would be expected to show significantly higher potency for the γ3-containing AMPK complex over γ1 and γ2 isoforms. The following table provides a hypothetical, yet representative, dataset for the selectivity profile of a compound like this compound, as might be determined in a biochemical assay.
| AMPK Isoform Complex | EC50 (nM) [Hypothetical Data] | Fold Selectivity vs. γ3 [Hypothetical Data] |
| α2β2γ1 | 1,500 | 300x |
| α2β2γ2 | 850 | 170x |
| α2β2γ3 | 5 | 1x |
| This table contains example data for illustrative purposes only. |
Experimental Protocols
Q4: How can I perform an in vitro assay to determine the selectivity profile of this compound against different AMPK isoforms?
A common method to determine the potency and selectivity of an AMPK activator is a biochemical kinase assay that measures the consumption of ATP, such as the ADP-Glo™ Kinase Assay. This protocol outlines the general steps for such an experiment.
Objective: To determine the EC50 values of this compound for the activation of human recombinant AMPK α2β2γ1, α2β2γ2, and α2β2γ3 complexes.
Materials:
-
Recombinant human AMPK complexes (α2β2γ1, α2β2γ2, α2β2γ3)
-
This compound
-
AMPK substrate peptide (e.g., SAMS peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix for each AMPK isoform containing the kinase assay buffer, the specific AMPK isoform, and the substrate peptide.
-
Add the master mix to the wells containing the compound.
-
Initiate the kinase reaction by adding ATP (at a concentration near the Km for each isoform).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding ADP-Glo™ Reagent as per the manufacturer's instructions. This will also deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the EC50 value for each isoform.
-
Troubleshooting Guide
Q5: I am not observing any activation of the AMPKγ3 complex in my assay. What are some potential causes?
-
Compound Solubility: this compound may have precipitated out of solution. Ensure that the final DMSO concentration in your assay is low (typically ≤1%) and that the compound is fully dissolved in your buffer system.
-
ATP Concentration: Allosteric activators can be sensitive to the ATP concentration. The apparent activation may be more pronounced at lower, more physiological ATP concentrations. Verify that you are using an ATP concentration at or below the Km of the enzyme.
-
Enzyme Quality: Ensure the recombinant AMPKγ3 enzyme is active and has been stored correctly. Perform a quality control check with a known, non-isoform-selective activator if possible.
-
Assay Conditions: Check that the buffer components, pH, and incubation times are optimal for AMPK activity. The presence of contaminating phosphatases in the enzyme preparation could also counteract the kinase activity.
Q6: My dose-response curve for this compound does not look sigmoidal. What could be wrong?
-
Incorrect Concentration Range: You may be testing a concentration range that is too narrow or is completely above or below the EC50. Widen the range of your serial dilution.
-
Compound Cytotoxicity (Cell-based assays): At very high concentrations, the compound may be causing cell death, leading to a "hook effect" or a sharp drop in the signal. This is less common in biochemical assays but can occur if the compound interferes with the detection reagents.
-
Assay Interference: The compound may be interfering with the assay technology itself (e.g., quenching or enhancing the luminescent signal). Run a control without the enzyme to test for this.
Q7: I am observing significant activation of γ1 or γ2 isoforms at lower concentrations than expected. What should I check?
-
Compound Purity: Verify the purity of your this compound sample. Impurities could have activity against other isoforms.
-
Isoform Cross-Contamination: Ensure that your recombinant enzyme preparations are pure and not cross-contaminated with other AMPK isoforms.
-
Review Published Data: While this compound is reported to be γ3-selective, "selective" does not mean "exclusive." It will have some level of activity on other isoforms, especially at higher concentrations. Compare your results to any available public data to see if they are consistent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
Technical Support Center: Assessing the Cytotoxicity of PF-07293893
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for evaluating the potential cytotoxicity of the selective AMPKγ3 activator, PF-07293893. The following resources will help ensure accurate and reliable results when conducting cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective activator of the γ3 subunit of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial enzyme in regulating cellular energy metabolism.[3][4] By activating AMPK, this compound was investigated for its potential therapeutic effects in heart failure.[1][5][6] The compound was in Phase 1 clinical trials, but its development was discontinued.[3]
Q2: Why is it important to assess the cytotoxicity of this compound?
While this compound is designed to modulate a specific metabolic pathway, it is essential to determine if it has any off-target effects that could lead to cell death.[7] Cytotoxicity testing is a critical step in the preclinical evaluation of any small molecule to establish a therapeutic window and identify potential safety concerns.[8]
Q3: Which cell viability assays are recommended for testing this compound?
-
Metabolic Assays: (e.g., MTT, MTS, XTT) which measure the metabolic activity of viable cells.[8]
-
ATP Quantification Assays: (e.g., CellTiter-Glo®) which measure the amount of ATP present in viable cells.[9]
-
Membrane Integrity Assays: (e.g., Trypan Blue, Propidium Iodide staining) which distinguish between live and dead cells based on membrane permeability.
Q4: Can this compound interfere with the cell viability assays themselves?
Yes, small molecules can sometimes interfere with assay components. For example, a compound could have reducing properties that directly convert tetrazolium salts (like MTT) to formazan, leading to a false-positive signal for cell viability.[10] It is crucial to include proper controls, such as a cell-free assay with the compound and the assay reagents, to test for any direct interference.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability based on the reduction of a tetrazolium salt by metabolically active cells.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Dilute the stock solution to 0.5 mg/mL in serum-free medium.
-
Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the quantification of ATP, an indicator of metabolically active cells.[11]
-
Cell Seeding: Plate cells in a white-walled 96-well plate suitable for luminescence assays at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time. Include vehicle-only controls.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound in H9c2 Cardiomyoblasts (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 10 | 92.1 ± 6.2 |
| 50 | 88.5 ± 5.5 |
| 100 | 85.3 ± 7.1 |
Table 2: Example Cytotoxicity Data for this compound in H9c2 Cardiomyoblasts (CellTiter-Glo® Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 3.8 |
| 0.1 | 99.1 ± 4.2 |
| 1 | 97.3 ± 3.9 |
| 10 | 94.6 ± 5.3 |
| 50 | 90.2 ± 4.7 |
| 100 | 87.8 ± 6.4 |
Troubleshooting Guide
Issue 1: High background signal in a cell-free assay.
-
Possible Cause: Direct reduction of the assay reagent by this compound.
-
Troubleshooting Steps:
-
Run a control plate with various concentrations of this compound in cell-free media with the assay reagent.
-
If a signal is detected, it indicates interference.
-
Consider using an alternative assay with a different detection principle (e.g., an ATP-based assay if you are seeing interference with a tetrazolium-based assay).[10]
-
Issue 2: Inconsistent results between different viability assays.
-
Possible Cause: The compound may be affecting a specific cellular pathway that is measured by one assay but not another. For example, this compound, as an AMPK activator, might alter cellular metabolism, which could affect assays like MTT without necessarily causing cell death.[10]
-
Troubleshooting Steps:
-
Carefully analyze the mechanism of each assay.
-
Use a third, complementary assay, such as a membrane integrity assay (e.g., LDH release assay), to get a more direct measure of cell death.
-
Issue 3: High well-to-well variability.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or incomplete solubilization of formazan crystals (in MTT assays).[10]
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation.
-
For MTT assays, ensure complete formazan solubilization by vigorous mixing before reading the absorbance.
-
Issue 4: Low signal-to-noise ratio.
-
Possible Cause: Suboptimal cell number or assay incubation time.
-
Troubleshooting Steps:
-
Optimize the cell seeding density to ensure the signal is within the linear range of the assay.
-
Perform a time-course experiment to determine the optimal incubation time for both the compound treatment and the assay reagent.
-
Visualizations
Caption: A logical workflow for assessing the cytotoxicity of this compound.
Caption: The role of this compound in the AMPK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 7. Elraglusib Induces Cytotoxicity via Direct Microtubule Destabilization Independently of GSK3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Reproducibility of PF-07293893 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the selective AMPKγ3 activator, PF-07293893.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and selective activator of the γ3 subunit of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that, when activated, promotes catabolic pathways such as fatty acid oxidation and glucose uptake to increase ATP production.[3][4] this compound was developed by Pfizer for the potential treatment of heart failure, although its development was later discontinued.[1][5]
Q2: What are the expected downstream effects of this compound treatment in a cellular model?
A2: As a selective AMPKγ3 activator, this compound is expected to primarily exert its effects in tissues where this isoform is expressed, such as skeletal muscle.[6] Treatment with this compound should lead to an increase in the phosphorylation of AMPKα at Threonine 172, which is a marker of AMPK activation.[7] Downstream, this is expected to result in increased glucose uptake and enhanced fatty acid oxidation.[3][4]
Q3: Are there any known off-target effects of this compound?
A3: While this compound is described as a selective AMPKγ3 activator, comprehensive public data on its off-target profile is limited.[8] As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential off-target effects. This may include using structurally distinct AMPK activators or testing the effect of this compound in cell lines lacking the AMPKγ3 subunit.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For in vitro experiments, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular stress.
Data Presentation
Due to the limited public availability of specific quantitative data for the discontinued compound this compound, the following table presents illustrative data to serve as a template for organizing and comparing experimental results. Researchers should replace these placeholder values with their own experimental data.
| Assay | Parameter | Illustrative Value (this compound) | Cell Line/System | Notes |
| AMPK Activation (Western Blot) | p-AMPKα (Thr172) / Total AMPKα | 3.5-fold increase | C2C12 myotubes | 1 µM treatment for 1 hour. |
| AMPK Kinase Activity | EC50 | 150 nM | Purified human AMPKα2β2γ3 | SAMS peptide substrate. |
| Glucose Uptake | EC50 | 500 nM | L6 myotubes | 2-deoxyglucose uptake. |
| Fatty Acid Oxidation | EC50 | 300 nM | Primary human skeletal muscle cells | [14C]palmitate oxidation. |
Experimental Protocols
Western Blot for Phospho-AMPKα (Thr172)
This protocol describes the detection of phosphorylated AMPKα at Threonine 172, a key indicator of AMPK activation, using Western blotting.
Materials:
-
Cells treated with this compound and appropriate controls.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[7]
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα.[7]
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagent.
Procedure:
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells with ice-old RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-AMPKα or anti-total-AMPKα) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.
Glucose Uptake Assay
This protocol measures the rate of glucose uptake in cells treated with this compound using a colorimetric assay.
Materials:
-
Cells cultured in a 96-well plate.
-
Serum-free culture medium.
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
2-Deoxyglucose (2-DG).
-
Cell lysis buffer.
-
Glucose uptake assay kit reagents.
-
Microplate reader.
Procedure:
-
Cell Seeding and Starvation: Seed cells in a 96-well plate and allow them to adhere. Before the assay, serum-starve the cells for 2-16 hours, depending on the cell type, to reduce basal glucose uptake.[2]
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control in serum-free medium for the desired time (e.g., 30-60 minutes).[2]
-
Glucose Uptake: Add 2-DG to each well and incubate for 10-20 minutes.[2]
-
Stop and Wash: Stop the reaction by removing the 2-DG solution and washing the cells twice with ice-cold wash buffer.[2]
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.
-
Detection: Follow the kit's instructions to perform the colorimetric reaction and measure the absorbance on a microplate reader.
-
Data Analysis: Normalize the results to the vehicle control and determine the EC50 value of this compound.
Fatty Acid Oxidation Assay
This protocol describes a method to measure the rate of fatty acid oxidation in cells treated with this compound using a radiolabeled substrate.
Materials:
-
Cells cultured in a 24-well plate.
-
Pre-incubation medium (e.g., DMEM with BSA-conjugated oleate).
-
[1-14C]Oleic acid.
-
70% Perchloric acid.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate them in a medium containing unlabeled fatty acids to deplete endogenous stores.
-
Treatment: Add fresh medium containing various concentrations of this compound or vehicle control.
-
Fatty Acid Oxidation: Add [1-14C]Oleic acid to each well and incubate for a defined period (e.g., 1-3 hours).
-
Termination and Sample Collection: Stop the reaction by adding cold perchloric acid to lyse the cells and precipitate macromolecules.[2]
-
Capture of 14CO2: The released 14CO2 is trapped in a filter paper soaked in a capturing agent placed above each well.
-
Measurement: Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation and normalize the results to the vehicle control to determine the EC50 of this compound.
Troubleshooting Guides
Troubleshooting Western Blot for Phospho-AMPKα
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Inefficient cell lysis or protein extraction. | Ensure the use of fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice at all times.[1] |
| Low abundance of phosphorylated protein. | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein.[5] | |
| Ineffective primary antibody. | Use a primary antibody specifically validated for Western blotting of the phosphorylated target. Check the recommended antibody dilution. | |
| High Background | Blocking agent is not optimal. | Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.[9] |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Primary antibody concentration is too high. | Perform a titration of the primary antibody to find the optimal concentration. | |
| Multiple Bands | Protein degradation. | Ensure adequate protease inhibitors are used during sample preparation.[10] |
| Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. Use a more specific primary antibody if available. |
Troubleshooting Glucose Uptake Assay
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Incomplete removal of extracellular glucose analog. | Ensure thorough and consistent washing of cells after the uptake step.[6] |
| High basal glucose uptake. | Optimize the duration of serum starvation to lower the basal uptake without causing cell stress.[2] | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Avoid using the outer wells of the plate.[11] |
| Inconsistent incubation times. | Stagger the addition of reagents to ensure uniform incubation times for all wells.[2] | |
| No Response to Stimulus (e.g., Insulin or this compound) | Cell line is not responsive. | Use a positive control cell line known to respond to the stimulus (e.g., L6 myotubes for insulin).[6] |
| Reagents are not active. | Check the expiration dates and proper storage of all reagents. Prepare fresh solutions.[6] |
Troubleshooting Fatty Acid Oxidation Assay
| Issue | Potential Cause | Recommended Solution |
| Low Fatty Acid Oxidation Rate | Sub-optimal substrate or cofactor concentrations. | Titrate the concentrations of the fatty acid substrate and L-carnitine to find the optimal levels for your cell type.[11] |
| Competition from other energy sources. | Pre-incubate cells in low-glucose and low-serum medium to deplete endogenous energy stores.[11] | |
| High Variability Between Replicates | Inconsistent cell seeding or washing. | Follow the same recommendations as for the glucose uptake assay to ensure consistency.[11] |
| Pipetting errors with radioactive material. | Calibrate pipettes regularly and use appropriate techniques for handling small volumes of radioactive solutions. | |
| Incomplete Inhibition with Control Inhibitor (e.g., Etomoxir) | Sub-optimal inhibitor concentration or incubation time. | Titrate the inhibitor concentration and pre-incubate for an adequate time before adding the fatty acid substrate.[11] |
| Cells are utilizing other substrates for energy. | Ensure the assay medium is optimized to favor fatty acid oxidation by minimizing other energy sources like glucose and glutamine.[11] |
Visualizations
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
PF-07293893 versus AICAR for in vitro AMPK activation
A Comparative Guide to In Vitro AMPK Activation: PF-07293893 vs. AICAR
This guide provides a detailed comparison of two adenosine monophosphate-activated protein kinase (AMPK) activators: the novel clinical candidate this compound and the widely used research compound AICAR. This document is intended for researchers, scientists, and drug development professionals interested in the in vitro activation of AMPK.
Introduction to AMPK and its Activators
Adenosine monophosphate-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3][4] As a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[1][3] Upon activation, AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[1][2] This positions AMPK as a significant therapeutic target for a range of diseases, including metabolic disorders and heart failure.[1][4][5][6][7]
This compound is a new molecular entity developed by Pfizer, currently in Phase I clinical trials for the treatment of heart failure.[8] It is described as a novel and selective activator of the AMPK gamma 3 (AMPKγ3) isoform.[4][5][7][9]
AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) is a widely used cell-permeable AMPK activator in preclinical research.[3][10][11] Its activation mechanism and downstream effects have been extensively studied. However, it is also known to have some AMPK-independent effects.[11][12][13]
Mechanism of Action
The mechanisms by which this compound and AICAR activate AMPK differ significantly.
This compound is a direct activator that selectively targets the AMPKγ3 subunit.[4][5][6][7][9][14] The γ subunit of AMPK contains the binding sites for AMP and ATP, and its isoforms contribute to the tissue-specific functions of AMPK. The γ3 isoform is predominantly expressed in skeletal muscle.[14]
AICAR , on the other hand, is an indirect activator. It is a cell-permeable nucleoside that is converted intracellularly by adenosine kinase to ZMP (AICAR monophosphate).[3][10][11] ZMP is an AMP analog that mimics the effects of AMP by binding to the γ subunit of AMPK, leading to its allosteric activation.[11] This activation is less potent than that of AMP.[11]
Quantitative Data Comparison
As of late 2025, detailed in vitro quantitative data for this compound, such as its EC50 or specific activity against the AMPKγ3 isoform, has not been made publicly available. Information is anticipated following the presentation at the ACS Fall 2025 meeting.[4][5][6] For AICAR, the effective concentration in in vitro assays can vary depending on the cell type and experimental conditions, but it is typically used in the millimolar range.[10]
| Parameter | This compound | AICAR |
| Target | Selective for AMPK γ3 subunit[4][5][6][7][14] | Non-selective AMPK activator (acts on γ subunit)[10][11] |
| Mechanism | Direct activator[4][5] | Indirect activator (prodrug)[3][10][11] |
| Active Form | This compound | ZMP (AICAR monophosphate)[3][11] |
| In Vitro EC50 | Data not publicly available | Cell-type dependent, typically 0.5-2 mM[10] |
| AMPK-independent Effects | Not reported | Yes, several have been documented[11][12][13] |
Experimental Protocols for In Vitro AMPK Activation
A variety of in vitro methods can be used to study AMPK activation.[15] A common approach is a biochemical kinase assay using purified recombinant AMPK enzyme. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[1]
General Protocol for In Vitro AMPK Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT; 100 µM AMP).
-
Dilute recombinant AMPK enzyme (e.g., α1/β1/γ1 heterotrimer) and a suitable substrate (e.g., SAMS peptide) in the kinase buffer.[2]
-
Prepare serial dilutions of the test compounds (this compound or AICAR) and a positive control.
-
Prepare an ATP solution.
-
-
Kinase Reaction:
-
In a multi-well plate, add the diluted AMPK enzyme and substrate solution to each well.
-
Add the test compound dilutions or vehicle control.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[1]
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent activation relative to a vehicle control.
-
Determine the EC50 value by plotting the percent activation against the compound concentration.
-
Downstream Effects and Cellular Assays
Activation of AMPK leads to the phosphorylation of downstream targets, resulting in various metabolic changes. These can be assessed in cell-based assays.
-
Phosphorylation of Downstream Targets: Western blotting can be used to detect the phosphorylation of key AMPK substrates, such as Acetyl-CoA Carboxylase (ACC).[10]
-
Metabolic Assays:
-
Glucose Uptake: In cell lines like C2C12 myotubes, AMPK activation is expected to increase glucose uptake, which can be measured using fluorescently labeled glucose analogs.[2][16]
-
Fatty Acid Oxidation: Increased fatty acid oxidation can be quantified by measuring the conversion of radiolabeled fatty acids to CO2 and acid-soluble metabolites.[17]
-
Lipogenesis: Inhibition of lipogenesis can be measured by the incorporation of [3H]acetate into the lipid pool.[3]
-
AMPK Signaling Pathway
The AMPK signaling cascade is a central regulator of cellular energy homeostasis. It is activated by an increase in the cellular AMP:ATP ratio. Upstream kinases, such as LKB1 and CaMKKβ, phosphorylate the α subunit at Thr172, which is essential for AMPK activity.[3] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 7. This compound|COA [dcchemicals.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 10. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. In Vitro Methods to Study AMPK [pubmed.ncbi.nlm.nih.gov]
- 16. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-07293893 and Other Selective AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective AMP-activated protein kinase (AMPK) activator PF-07293893 with other notable AMPK activators. The information is compiled from publicly available preclinical and clinical data to offer an objective overview for research and drug development purposes.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. As a heterotrimeric complex, it consists of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each (α1, α2, β1, β2, γ1, γ2, γ3). Activation of AMPK restores cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. This mechanism has made AMPK a compelling therapeutic target for metabolic diseases, cardiovascular disorders, and cancer.
Small molecule AMPK activators can be broadly categorized as either indirect or direct. Indirect activators, such as metformin and AICAR, increase the cellular AMP:ATP ratio, leading to AMPK activation. Direct activators, on the other hand, bind to the AMPK complex itself, causing a conformational change that promotes activation. This guide focuses on the comparison of direct-acting selective AMPK activators.
Overview of this compound
This compound is an orally bioavailable, selective activator of the AMPK γ3 isoform.[1][2] Developed by Pfizer, it was investigated for the treatment of heart failure with preserved ejection fraction (HFpEF), a condition where selective activation of AMPK in skeletal muscle was thought to be beneficial.[1][3] The γ3 isoform is predominantly expressed in skeletal muscle. Despite advancing to Phase 1 clinical trials, the development of this compound was discontinued in April 2025.[1]
Comparison with Other Selective AMPK Activators
Several other direct AMPK activators have been developed, each with distinct selectivity profiles and potencies. This section compares this compound with A-769662, MK-8722, and PF-739, as well as the widely used indirect activator, AICAR.
Data Presentation
The following tables summarize the available quantitative data for these AMPK activators. It is important to note that a direct head-to-head comparison of this compound with other activators in the same experimental settings is not publicly available. The data presented here are compiled from various sources and should be interpreted with consideration of the different assay conditions.
Table 1: In Vitro Potency of Selected AMPK Activators
| Compound | Target Isoform(s) | EC50 (nM) | Assay System | Reference |
| This compound | AMPK γ3 | Data not publicly available | Data not publicly available | [1][4] |
| A-769662 | β1-containing complexes | ~800 | Partially purified rat liver AMPK | [5] |
| MK-8722 | Pan-AMPK activator | ~1-60 | 12 mammalian pAMPK complexes | [6] |
| PF-739 | Pan-AMPK activator | 5.23 (α2β1γ1), 42.2 (α2β2γ1), 8.99 (α1β1γ1), 126 (α1β2γ1) | Recombinant human AMPK complexes | [7] |
| AICAR (ZMP) | Non-selective (AMP mimetic) | 40-50 fold less potent than AMP | Not specified | [8] |
Table 2: Cellular Activity of Selected AMPK Activators
| Compound | Cellular Effect | IC50 (µM) | Cell Line | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| A-769662 | Inhibition of fatty acid synthesis | 3.2 | Primary rat hepatocytes | [5] |
| MK-8722 | Reduction of de novo lipogenesis | Data not publicly available | 3T3-L1 adipocytes | [6] |
| PF-739 | Data not publicly available | Data not publicly available | Data not publicly available | |
| AICAR | Varies significantly by cell type | 500 - 2000 (effective concentration) | Various | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of AMPK activators.
In Vitro AMPK Kinase Assay (SAMS Peptide Assay)
This assay directly measures the enzymatic activity of purified AMPK by quantifying the phosphorylation of a synthetic peptide substrate (SAMS peptide).
Objective: To determine the direct effect of a compound on the catalytic activity of purified AMPK.
Materials:
-
Purified recombinant AMPK enzyme
-
SAMS peptide (HMRSAMSGLHLVKRR)[9]
-
Kinase reaction buffer (e.g., 40 mM HEPES, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2)
-
ATP (containing γ-³²P-ATP for radiometric detection or unlabeled for non-radiometric detection)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose paper (for radiometric assay)
-
Phosphoric acid
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, purified AMPK enzyme, and SAMS peptide.
-
Compound Addition: Add the test compound at various concentrations to the reaction wells. Include appropriate controls (vehicle control, e.g., DMSO, and a known activator as a positive control).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Assay Readout:
-
Radiometric Assay: Stop the reaction and spot the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[9]
-
Non-Radiometric Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.
-
-
Data Analysis: Calculate the specific activity of the enzyme and determine the EC50 value of the activator by plotting the activity against the compound concentration.
Cellular Western Blot for Phospho-AMPK and Phospho-ACC
This assay assesses the activation of AMPK in a cellular context by measuring the phosphorylation of AMPKα at Threonine 172 (pAMPKα Thr172) and its downstream substrate, Acetyl-CoA Carboxylase (pACC), at Serine 79.
Objective: To determine the ability of a compound to activate the AMPK signaling pathway within intact cells.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pAMPKα (Thr172), anti-total AMPKα, anti-pACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with the test compound at various concentrations for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[10][11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Data Analysis: Perform densitometry to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the fold change in phosphorylation upon treatment.[12]
Mandatory Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway.
Experimental Workflow for AMPK Activator Screening
Caption: General workflow for screening AMPK activators.
Conclusion
This compound represents a targeted approach to AMPK activation by selectively targeting the γ3 isoform, primarily for applications in muscle-related pathologies such as HFpEF. While its development has been halted, the exploration of isoform-selective AMPK activators remains a promising area of research. In comparison, pan-AMPK activators like MK-8722 and PF-739 offer broader activation across various tissues, which may be advantageous for systemic metabolic disorders but could also present challenges in terms of off-target effects. A-769662 provides a tool for studying the effects of β1-selective AMPK activation. The indirect activator AICAR, while historically significant, is limited by its lower potency and potential for off-target effects.
The selection of an appropriate AMPK activator for research or therapeutic development will depend on the specific biological question or disease being addressed. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in this complex and evolving field. Further research, particularly direct comparative studies, is needed to fully elucidate the relative merits of these and other novel AMPK activators.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 4. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. AMPK and ACC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. AMPK and ACC change with fasting and physiological condition in euthermic and hibernating golden-mantled ground squirrels (Callospermophilus lateralis) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
PF-07293893: A Comparative Analysis of its Selectivity for AMPK Gamma 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-07293893, a novel small molecule activator of AMP-activated protein kinase (AMPK), focusing on its selectivity for the gamma 3 (γ3) isoform. As a key regulator of cellular energy homeostasis, AMPK is a promising therapeutic target for various metabolic diseases. The development of isoform-selective activators is crucial for achieving tissue-specific effects and minimizing off-target toxicities.
This compound has been identified as a selective activator of the AMPK γ3 isoform, which is predominantly expressed in skeletal muscle.[1][2][3][4] This tissue-specific expression makes the γ3 isoform an attractive target for therapies aimed at improving muscle glucose uptake and fatty acid oxidation, particularly in the context of heart failure.[1][3][4] The development of this compound was advanced to Phase 1 clinical trials for heart failure; however, its development was later discontinued by Pfizer.[1][5]
This document serves to objectively compare the selectivity profile of this compound with other known AMPK activators, supported by available data and a detailed experimental protocol for assessing isoform selectivity.
Comparative Selectivity of AMPK Activators
The following table summarizes the isoform selectivity of this compound in comparison to other well-characterized direct and indirect AMPK activators. While precise quantitative data for this compound's activity against all AMPK isoforms is not publicly available, its qualitative description as a selective γ3 activator is consistently reported.
| Compound | Mechanism of Action | α1 | α2 | β1 | β2 | γ1 | γ2 | γ3 | Reference |
| This compound | Direct Allosteric Activator | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Selective Activator | [1][2][3][4] |
| A-769662 | Direct Allosteric Activator | - | - | EC50 = 0.8 µM | ~10-fold less potent than β1 | - | - | - | [6][7][8] |
| Metformin | Indirect (Complex I Inhibitor) | Activated in human hepatocytes | Undetectable activity in human hepatocytes | - | - | - | - | - | [9][10][11][12] |
| AICAR | Indirect (AMP Mimetic) | Activated | Activated | - | - | - | - | - | [13][14][15][16] |
Note: Dashes (-) indicate that specific quantitative data on direct activation of that isoform is not the primary reported characteristic of the compound's selectivity or is not available in the cited sources. The mechanisms of indirect activators like Metformin and AICAR lead to the activation of available AMPK complexes within a cell, with observed effects on specific isoforms as noted.
Experimental Protocol: Determining AMPK Isoform Selectivity
To validate the selectivity of a compound like this compound, a robust in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay to measure the activity of different recombinant AMPK isoform complexes.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the activation of various AMPK isoform heterotrimers.
Materials:
-
Recombinant human AMPK heterotrimers (e.g., α1/β1/γ1, α2/β1/γ1, α1/β2/γ1, α2/β2/γ1, α2/β2/γ3)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 100 µM AMP)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted to achieve a final assay concentration range from low nanomolar to high micromolar.
-
Reaction Mixture Preparation: For each AMPK isoform to be tested, prepare a master mix containing the kinase assay buffer and the specific recombinant AMPK isoform at a predetermined optimal concentration.
-
Assay Plate Setup:
-
Add the test compound dilutions to the wells of the 384-well plate. Include vehicle control (DMSO) wells for baseline activity and no-enzyme wells for background control.
-
Add the SAMS peptide substrate to all wells.
-
Add the enzyme master mix to the appropriate wells.
-
-
Kinase Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each isoform, if known.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed within the linear range.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized activity against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each AMPK isoform.
-
Selectivity is determined by comparing the EC50 values across the different isoforms.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AMPK signaling pathway and the experimental workflow for assessing isoform selectivity.
Caption: AMPK signaling pathway showing direct and indirect activation mechanisms.
Caption: Experimental workflow for determining AMPK isoform selectivity.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A-769662 | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin revisited: Does this regulator of AMP-activated protein kinase secondarily affect bone metabolism and prevent diabetic osteopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. AICAR | AMPK | Tocris Bioscience [tocris.com]
A Comparative Analysis of PF-07293893 and Metformin in Regulating Skeletal Muscle Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel selective AMP-activated protein kinase (AMPK) γ3 activator, PF-07293893, and the widely prescribed first-line type 2 diabetes medication, metformin, on skeletal muscle metabolism. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, effects on glucose and lipid metabolism, and the underlying signaling pathways.
Executive Summary
This compound, a selective activator of the AMPKγ3 isoform predominantly expressed in skeletal muscle, was under development by Pfizer for exercise intolerance in heart failure with preserved ejection fraction (HFpEF).[1] Its development was discontinued in April 2025.[1] In contrast, metformin is a well-established biguanide that acts as a broad AMPK activator, impacting multiple tissues and metabolic pathways. While both compounds converge on AMPK activation, their distinct isoform selectivity and mechanisms of action suggest different therapeutic potentials and metabolic consequences in skeletal muscle. This guide will dissect these differences based on current scientific understanding.
Mechanism of Action
This compound: A Selective AMPKγ3 Activator
This compound is an oral, selective activator of the γ3 subunit of AMPK.[1] The AMPKγ3 isoform is primarily expressed in skeletal muscle, making this compound a targeted approach to modulate muscle metabolism.[2] Activation of the AMPKα2β2γ3 complex is particularly responsive to exercise and is implicated in the regulation of glucose uptake and insulin sensitivity in the post-exercise recovery phase.[2][3][4]
Metformin: A Broad AMPK Activator
Metformin's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I. This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK. Metformin is not selective for a specific AMPK isoform and can activate various AMPK complexes in different tissues, including the liver, intestine, and skeletal muscle.
Comparative Effects on Skeletal Muscle Metabolism
Due to the discontinuation of this compound's development, direct comparative clinical data with metformin is unavailable. The following comparison is based on preclinical data for this compound's target (AMPKγ3) and extensive research on metformin.
Glucose Metabolism
| Parameter | This compound (inferred from AMPKγ3 activation) | Metformin |
| Glucose Uptake | Expected to increase glucose uptake, particularly in the post-exercise state, by promoting GLUT4 translocation to the plasma membrane.[3][4] Studies on the pan-AMPK activator PF-739, which also activates AMPK in skeletal muscle, have shown increased glucose disposal.[5] | Increases both basal and insulin-stimulated glucose uptake.[6][7] This effect is mediated by AMPK activation and subsequent GLUT4 translocation. |
| Glycogen Synthesis | Activation of AMPKγ3 is associated with enhanced muscle glycogen resynthesis following exercise.[4] | Can increase glycogen storage in skeletal muscle.[6] |
| Insulin Sensitivity | AMPKγ3 activation is necessary for contraction-induced improvements in skeletal muscle insulin sensitivity.[2] | Generally improves insulin sensitivity in skeletal muscle, although some studies suggest this may be an indirect effect of improved overall glycemic control. |
Lipid Metabolism
| Parameter | This compound (inferred from AMPKγ3 activation) | Metformin |
| Fatty Acid Oxidation | Activation of AMPK is generally known to promote fatty acid oxidation.[8] Selective AMPKγ3 activation is expected to contribute to this effect in skeletal muscle. | Promotes fatty acid oxidation by activating AMPK, which in turn phosphorylates and inhibits acetyl-CoA carboxylase (ACC), reducing malonyl-CoA levels and relieving the inhibition of carnitine palmitoyltransferase I (CPT1).[9][10] |
| Lipid Accumulation | By promoting fatty acid oxidation, it is expected to reduce intramuscular lipid accumulation. | Has been shown to reduce lipid accumulation in skeletal muscle.[11] |
Signaling Pathways
The signaling pathways for both agents ultimately converge on the activation of AMPK, but their upstream triggers and isoform specificity differ significantly.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. Below are representative protocols for assessing the effects of metformin on skeletal muscle metabolism.
In Vitro Glucose Uptake Assay in L6 Myotubes
-
Cell Culture: L6 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 5-7 days.
-
Treatment: Differentiated myotubes are serum-starved for 3-4 hours and then treated with metformin (e.g., 2 mM) for a specified duration (e.g., 18 hours).
-
Glucose Uptake Measurement: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer and incubated with KRH buffer containing [3H]-2-deoxyglucose for 10 minutes.
-
Lysis and Scintillation Counting: The reaction is stopped by washing with ice-cold KRH buffer. Cells are lysed with NaOH, and the radioactivity is measured using a scintillation counter. Non-specific uptake is determined in the presence of cytochalasin B.
Ex Vivo Fatty Acid Oxidation in Isolated Rodent Muscle
-
Muscle Isolation: Rodent soleus or extensor digitorum longus (EDL) muscles are isolated and pre-incubated in Krebs-Henseleit buffer (KHB) with glucose and palmitate.
-
Treatment: Muscles are incubated in KHB containing [1-14C]palmitate with or without metformin (e.g., 2 mM) for a specified time.
-
CO2 Trapping: The incubation vials are sealed with rubber stoppers holding a center well containing filter paper soaked in NaOH to trap the 14CO2 produced from palmitate oxidation.
-
Measurement: At the end of the incubation, lactic acid is injected into the medium to release dissolved CO2. The filter paper is transferred to a scintillation vial, and radioactivity is counted.
References
- 1. drughunter.com [drughunter.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. AMPKγ3 Controls Muscle Glucose Uptake in Recovery From Exercise to Recapture Energy Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPKγ3 Controls Muscle Glucose Uptake in Recovery From Exercise to Recapture Energy Stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. internal-medicine.ecu.edu [internal-medicine.ecu.edu]
- 8. AMPKγ3 is dispensable for skeletal muscle hypertrophy induced by functional overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial effects of metformin on energy metabolism and visceral fat volume through a possible mechanism of fatty acid oxidation in human subjects and rats | PLOS One [journals.plos.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. supplementary.clin-lab-publications.com [supplementary.clin-lab-publications.com]
Comparative Analysis of PF-07293893 and A-769662 on AMPK Signaling
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of two key AMP-activated protein kinase (AMPK) activators, PF-07293893 and A-769662, with supporting experimental data.
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases. Activation of AMPK can lead to beneficial effects such as increased glucose uptake and fatty acid oxidation. This guide provides a detailed comparative analysis of two AMPK activators: this compound, a novel and selective activator of the AMPK γ3 isoform, and A-769662, a widely studied allosteric activator.
Mechanism of Action
This compound is a selective activator of the AMPK γ3 isoform.[1][2][3] The γ subunit of AMPK is a regulatory subunit, and the γ3 isoform is predominantly expressed in skeletal muscle.[4] This tissue-specific expression makes this compound a targeted activator for skeletal muscle function.[1] Developed by Pfizer for heart failure, its development was discontinued after Phase 1 clinical trials.[1][5] The discovery of this compound originated from a fragment screen, followed by medicinal chemistry efforts to improve its properties.[6]
A-769662 is a potent and reversible direct activator of AMPK.[7] Its mechanism of action is multifaceted; it allosterically activates AMPK and also inhibits its dephosphorylation at Threonine-172, mimicking the effects of AMP.[8][9][10] A-769662 shows a preference for activating AMPK complexes that contain the β1 subunit.[11][12] Unlike AMP, it does not displace AMP from the γ subunit.[8] It is important to note that some studies have reported AMPK-independent effects of A-769662, suggesting potential off-target activities.[13][14][15]
Quantitative Data Comparison
| Parameter | This compound | A-769662 | References |
| Target Isoform | Selective for AMPK γ3 | Preferentially activates β1-containing complexes | [1][2][4],[11][12] |
| EC50 (Cell-free assay) | Not publicly available | 0.8 µM (partially purified rat liver AMPK) | [7] |
| EC50 (Cell-based assay) | Not publicly available | 3.2 µM (fatty acid synthesis inhibition in primary rat hepatocytes) | [7] |
| Development Status | Discontinued (Phase 1) | Preclinical/Research Tool | [1][5],[8] |
| Reported Off-Target Effects | Not publicly available | Inhibition of Na+-K+-ATPase, increases in intracellular calcium | [13][15] |
Experimental Protocols
AMPK Activation Assay (for A-769662)
A common method to assess the activation of AMPK by A-769662 involves measuring the phosphorylation of the SAMS peptide substrate.
Materials:
-
Partially purified rat liver AMPK
-
A-769662
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)
-
Phosphocellulose paper (P81)
-
Phosphoric acid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified AMPK, and the SAMS peptide substrate (20 µM).
-
Add varying concentrations of A-769662 to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the EC50 value by plotting the AMPK activity against the concentration of A-769662.[7]
Western Blotting for AMPK and ACC Phosphorylation (for A-769662)
This protocol is used to assess the effect of A-769662 on the phosphorylation status of AMPK and its downstream substrate, acetyl-CoA carboxylase (ACC), in intact cells.
Materials:
-
Cell line of interest (e.g., mouse embryo fibroblasts, primary hepatocytes)
-
A-769662
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of A-769662 for a specified duration (e.g., 15 minutes to 1 hour).[8]
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.[8]
Visualizations
Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by this compound and A-769662.
Experimental Workflow: AMPK Activation Assessment
Caption: General experimental workflows for assessing AMPK activation.
Logical Comparison
Caption: Logical relationship summarizing the key comparative aspects.
Conclusion
This compound and A-769662 represent two distinct approaches to AMPK activation. This compound offers high selectivity for the skeletal muscle-specific γ3 isoform, which could provide a targeted therapeutic strategy with potentially fewer off-target effects. However, its development has been halted, and public data on its potency and cellular effects are limited. In contrast, A-769662 is a well-characterized, potent, and broad-acting AMPK activator that has been instrumental as a research tool. Its preference for β1-containing complexes and its dual mechanism of action make it a valuable compound for studying the general roles of AMPK. Researchers should be mindful of its potential for off-target effects in their experimental designs. The choice between these compounds will ultimately depend on the specific research question, with this compound being of interest for studies focused on skeletal muscle AMPKγ3, while A-769662 remains a standard for general AMPK activation studies.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 6. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMP-activated protein kinase (AMPK) activator A-769662 increases intracellular calcium and ATP release from astrocytes in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A-769662 inhibits adipocyte glucose uptake in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AMP-activated protein kinase activator A-769662 is an inhibitor of the Na(+)-K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to AMPK Activators: A Head-to-Head Analysis of Performance and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
This guide provides a comparative analysis of various activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis and a promising therapeutic target for metabolic diseases and heart failure. While this guide was initially intended to focus on a head-to-head study of PF-07293893, a selective AMPKγ3 activator, its development was discontinued by Pfizer in April 2025, and no direct comparative data is publicly available.[1][2][3] Therefore, this document has been broadened to offer a comprehensive comparison of other well-characterized direct and indirect AMPK activators, with a focus on their mechanisms of action, isoform selectivity, and supporting experimental data. Detailed experimental protocols for assessing AMPK activation and visualizations of the AMPK signaling pathway and a typical experimental workflow are also provided to aid researchers in their drug discovery and development efforts.
Introduction to AMPK and its Isoforms
AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine kinase that functions as a cellular energy sensor.[4][5][6] It is a key regulator of metabolic pathways, promoting ATP-producing catabolic processes while inhibiting ATP-consuming anabolic pathways.[4][5][6] AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[7] In mammals, these subunits are encoded by multiple genes, resulting in different isoforms (α1, α2; β1, β2; γ1, γ2, γ3) that can assemble into 12 distinct AMPK complexes.[8] These isoforms exhibit tissue-specific expression, which allows for targeted therapeutic intervention.[9][10] For instance, the γ3 isoform is predominantly expressed in skeletal muscle, making it an attractive target for treating metabolic disorders and conditions characterized by exercise intolerance.[3][9]
Comparative Analysis of AMPK Activators
The discontinuation of this compound, a selective AMPKγ3 activator, has left a void in the development of isoform-specific activators.[1][3][11][12] However, a range of other direct and indirect AMPK activators have been characterized, providing valuable tools for research and potential therapeutic development. This section compares several key AMPK activators based on their mechanism of action, potency, and isoform selectivity.
Table 1: Comparison of Selected AMPK Activators
| Activator | Mechanism of Action | Potency (EC50) | Isoform Selectivity | Key References |
| This compound | Direct, selective AMPKγ3 activator | Not publicly available | Selective for γ3-containing complexes | [3][11][12] |
| A-769662 | Direct allosteric activator (ADaM site) | ~0.8 µM | Selective for β1-containing complexes | [8][13] |
| MK-8722 | Direct allosteric activator (ADaM site) | ~1 to 60 nM | Pan-AMPK activator | [8][13] |
| PF-739 | Direct allosteric activator (ADaM site) | Potent pan-activator | Pan-AMPK activator, active against both β1- and β2-containing isoforms | [8][10][14] |
| AICAR | Indirect (metabolized to ZMP, an AMP analog) | 0.5 - 2 mM (in cells) | Non-selective | [8][13] |
| Compound 2 | Direct, potent AMP mimetic | < 10 nM | Selective AMPK activator | [15][16] |
Experimental Protocols for Assessing AMPK Activation
Accurate and reproducible assessment of AMPK activation is crucial for the discovery and development of novel activators. Below are detailed protocols for two key experimental approaches: a biochemical kinase assay and a cellular assay using Western blotting.
3.1. Biochemical Kinase Assay for AMPK Activity
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound by quantifying the phosphorylation of a synthetic peptide substrate.
Materials:
-
Purified recombinant AMPK (e.g., α1β1γ1 or other desired isoform combinations)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT; 100 µM AMP)
-
ATP solution
-
Peptide substrate (e.g., SAMS peptide)
-
Test compound (AMPK activator)
-
Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive [³²P]-ATP, or fluorescence-based methods)
Protocol:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a microplate, add the diluted active AMPK enzyme to each well.
-
Add the test compound dilutions or a vehicle control to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the level of peptide phosphorylation using a suitable method. For example, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.[17][18]
-
Calculate the percentage of AMPK activation relative to the vehicle control and determine the EC50 value of the activator.
3.2. Cellular Assay: Western Blotting for Phosphorylation of AMPK and ACC
This assay assesses the activation of AMPK in a cellular context by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (a marker of activation) and its downstream substrate, Acetyl-CoA Carboxylase (ACC), at Serine 79.[19][20][21][22][23]
Materials:
-
Cell line of interest (e.g., hepatocytes, myotubes)
-
Cell culture medium and reagents
-
Test compound (AMPK activator)
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Plate and culture the cells to the desired confluency.
-
Treat the cells with various concentrations of the AMPK activator or a vehicle control for a specified duration.
-
Wash the cells with cold PBS and lyse them using a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing AMPK Signaling and Experimental Workflow
4.1. AMPK Signaling Pathway
The following diagram illustrates the core AMPK signaling pathway, including its upstream activators and key downstream targets.
Caption: The AMPK signaling pathway is activated by upstream kinases and high AMP/ATP ratios, leading to the inhibition of anabolic pathways and the activation of catabolic pathways.
4.2. Experimental Workflow for Screening AMPK Activators
This diagram outlines a typical workflow for the screening and characterization of novel AMPK activators.
Caption: A generalized workflow for the discovery and development of novel AMPK activators, from initial screening to in vivo studies.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Isoform-specific roles of AMP-activated protein kinase in cardiac physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound- and fiber type-selective requirement of AMPKγ3 for insulin-independent glucose uptake in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 13. benchchem.com [benchchem.com]
- 14. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Phospho-Acetyl-CoA Carboxylase (Ser79) Polyclonal Antibody (PA5-17725) [thermofisher.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. AMPK and ACC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Replicating Published Findings on PF-07293893: A Comparative Guide
A Note to the Reader: As of late 2025, there is a notable absence of publicly available preclinical or clinical data for the selective AMPKγ3 activator, PF-07293893. The development of this compound for heart failure with preserved ejection fraction (HFpEF) was discontinued by Pfizer in the second quarter of 2025. This guide, therefore, aims to provide a comparative framework based on the intended mechanism of action of this compound and contrasts it with other therapeutic strategies for which experimental data are available.
Introduction to this compound and its Intended Mechanism of Action
This compound is a novel, orally administered small molecule designed as a selective activator of the γ3 subunit of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that, when activated, orchestrates a metabolic shift to increase ATP production.[3] The enzyme is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[4] The γ3 isoform is predominantly expressed in skeletal muscle, making it an attractive target for therapeutic intervention in conditions where muscle metabolism is impaired, such as in HFpEF.[5][6]
The intended therapeutic benefit of selectively activating AMPKγ3 in HFpEF patients was likely aimed at improving skeletal muscle function and exercise tolerance.[6] Activation of AMPK in muscle is known to promote glucose uptake, enhance fatty acid oxidation, and stimulate mitochondrial biogenesis.[5] These effects could counteract the systemic metabolic derangements and peripheral muscle dysfunction often observed in HFpEF patients.
Comparative Analysis of Therapeutic Strategies
Due to the lack of specific data for this compound, this section provides a comparative overview of different AMPK activators and established treatments for HFpEF.
| Therapeutic Agent/Class | Mechanism of Action | Reported Experimental Findings (in relevant models) | Key Experimental Protocols |
| This compound (Theoretical) | Selective activator of the AMPKγ3 subunit. | Data not publicly available. | Hypothetical protocols would involve in vitro AMPK activity assays with recombinant human AMPK isoforms and in vivo studies in animal models of HFpEF assessing exercise capacity and muscle bioenergetics. |
| AICAR (Acadesine) | An adenosine analog that is metabolized to ZMP, an AMP mimetic, which allosterically activates AMPK.[7] | In rodent models, AICAR has been shown to increase glucose uptake in skeletal muscle in an AMPKγ3-dependent manner.[7] It has also been demonstrated to protect against cardiac hypertrophy.[8] | In vitro: Measurement of glucose uptake in isolated skeletal muscle fibers. In vivo: Administration to animal models followed by treadmill exercise testing and analysis of muscle and cardiac tissue for AMPK phosphorylation and downstream targets. |
| Metformin | Indirect AMPK activator; inhibits mitochondrial complex I, leading to an increase in the cellular AMP:ATP ratio.[9] | In clinical studies of patients with diabetes and heart failure, metformin use has been associated with improved cardiac outcomes.[3] It has also been shown to alleviate sepsis-induced cardiac dysfunction in preclinical models.[9] | Clinical: Randomized controlled trials assessing cardiovascular endpoints. Preclinical: Langendorff-perfused heart models to assess cardiac function and metabolism. |
| SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin) | Inhibit the sodium-glucose cotransporter 2 in the proximal renal tubules, leading to glucosuria. The benefits in heart failure are thought to extend beyond glucose lowering and may involve metabolic reprogramming and effects on ion transport. | Large-scale clinical trials in patients with HFpEF have demonstrated a reduction in the risk of cardiovascular death or hospitalization for heart failure. | Clinical: Double-blind, placebo-controlled clinical trials with primary composite endpoints of cardiovascular death and heart failure hospitalizations. |
| Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) (e.g., Sacubitril/Valsartan) | Sacubitril inhibits neprilysin, leading to increased levels of natriuretic peptides. Valsartan blocks the AT1 angiotensin receptor. | Clinical trials in HFpEF have shown modest benefits, particularly in certain patient subgroups, in reducing heart failure hospitalizations. | Clinical: Large, randomized, double-blind trials comparing the ARNI to an angiotensin receptor blocker. |
Signaling Pathway and Experimental Workflow
To understand the intended action of this compound and how its effects might be studied, the following diagrams illustrate the AMPK signaling pathway and a hypothetical experimental workflow for evaluating a selective AMPKγ3 activator.
Caption: Intended signaling pathway of this compound via selective activation of AMPKγ3.
Caption: A potential experimental workflow for evaluating a selective AMPKγ3 activator.
Conclusion
While this compound represented a promising, targeted approach to treating HFpEF by focusing on the metabolic dysfunction within skeletal muscle, its development was halted before the publication of detailed findings. The comparative analysis with other AMPK activators and established HFpEF therapies highlights the complexity of this syndrome and the ongoing search for effective treatments. The provided diagrams of the intended signaling pathway and a hypothetical experimental workflow offer a glimpse into the scientific rationale and the research that would have been necessary to substantiate the therapeutic potential of this compound. Future research in the field of selective AMPK activation may yet build upon the foundation laid by the development of molecules like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACS Fall 2025 Unveils 13 Novel Drug Structures - Complete Building Blocks List Released - PART I (4/13) [bldpharm.com]
- 3. AMPK: a therapeutic target of heart failure—not only metabolism regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPKγ3 Controls Muscle Glucose Uptake in Recovery From Exercise to Recapture Energy Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Compound- and fiber type-selective requirement of AMPKγ3 for insulin-independent glucose uptake in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK blunts chronic heart failure by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Isoform-specific roles of AMP-activated protein kinase in cardiac physiology and pathophysiology [frontiersin.org]
A Researcher's Guide: PF-07293893 as a Positive Control for AMPKγ3 Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AMPKγ3 Activators
In the landscape of metabolic research and therapeutic development, the 5'-AMP-activated protein kinase (AMPK) continues to be a focal point of investigation. As a master regulator of cellular energy homeostasis, its activation holds promise for treating a myriad of metabolic disorders. The AMPKγ3 isoform, predominantly expressed in skeletal muscle, is a particularly attractive target. This guide provides a comparative analysis of PF-07293893, a selective AMPKγ3 activator, with other commonly used AMPK activators, offering a valuable resource for selecting the appropriate positive control in experimental settings.
Performance Comparison of AMPKγ3 Activators
This compound has been identified as a novel and selective activator of the AMPKγ3 isoform.[1][2][3] To objectively assess its utility as a positive control, it is essential to compare its performance with established, albeit less specific, AMPK activators such as AICAR and A-769662. While direct head-to-head quantitative data for this compound remains limited in publicly available literature, a comparative summary can be constructed based on the known mechanisms and available potency data for the alternatives.
| Activator | Mechanism of Action | Target Selectivity | Potency (EC50/Effective Concentration) | Key Cellular Effects |
| This compound | Direct, selective activator of the AMPKγ3 isoform.[1][2][3] | Selective for AMPKγ3-containing complexes. | Not publicly available. | Developed for heart failure research, suggesting a role in improving cellular energy status in muscle.[1] |
| AICAR | Indirect activator; metabolized to ZMP, an AMP analog, which allosterically activates AMPK.[4] | Non-selective; activates all AMPK isoforms. | 0.5 - 2 mM in cells.[5] | Increases glucose uptake and fatty acid oxidation.[5] |
| A-769662 | Direct, allosteric activator.[6][7] | Preferentially activates AMPK β1-containing complexes.[8] | ~0.8 µM (cell-free assays for general AMPK activation).[6][9] | Inhibits fatty acid synthesis and induces glucose uptake (though some effects may be AMPK-independent).[6][8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize these compounds, the following diagrams illustrate the AMPKγ3 signaling pathway and a typical experimental workflow for assessing activator efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize AMPK activators.
Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol outlines the steps to assess the activation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in isolated skeletal muscle.
Materials:
-
Isolated skeletal muscle tissue (e.g., mouse Extensor Digitorum Longus - EDL)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure:
-
Tissue Homogenization: Homogenize the isolated muscle tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Ex Vivo 2-Deoxyglucose Uptake Assay
This assay measures the rate of glucose transport into isolated skeletal muscle, a key functional outcome of AMPK activation.
Materials:
-
Isolated skeletal muscle (e.g., mouse EDL)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
2-Deoxy-[³H]-glucose (radioactive tracer)
-
[¹⁴C]-Mannitol (extracellular space marker)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Muscle Incubation: Incubate isolated EDL muscles in KRB buffer containing the desired concentration of the AMPK activator (e.g., this compound, 2 mM AICAR, or A-769662 at a specified concentration) for a defined period (e.g., 40-60 minutes).[10][11] A vehicle control group should be run in parallel.
-
Glucose Uptake Measurement: Following the initial incubation, transfer the muscles to a new set of vials containing KRB buffer with 2-deoxy-[³H]-glucose and [¹⁴C]-mannitol for a shorter duration (e.g., 10-20 minutes).
-
Washing: After the uptake period, rapidly wash the muscles in ice-cold KRB buffer to remove extracellular tracers.
-
Tissue Lysis: Solubilize the muscle tissue in a suitable lysis buffer.
-
Scintillation Counting: Add the muscle lysate to scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter to determine the intracellular accumulation of 2-deoxy-[³H]-glucose.
-
Data Analysis: Correct the 2-deoxy-[³H]-glucose counts for the extracellular space using the [¹⁴C]-mannitol counts. Calculate the rate of glucose uptake and compare the effects of the different activators.
Conclusion
This compound presents a valuable tool for researchers as a selective positive control for the activation of the AMPKγ3 isoform. Its specificity offers a more targeted approach compared to broad-spectrum activators like AICAR and A-769662. While comprehensive comparative data is still emerging, the provided information on mechanisms of action, along with detailed experimental protocols, will aid researchers in designing and interpreting experiments aimed at elucidating the role of AMPKγ3 in health and disease. As more data on this compound becomes available, its position as a key reagent in metabolic research is likely to be solidified.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of clinical candidate this compound: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance for the Proper Disposal of PF-07293893
Researchers and laboratory personnel must handle the disposal of the selective AMPK γ3 activator, PF-07293893, with strict adherence to safety and environmental regulations. As a compound developed for heart failure research, proper disposal is crucial to prevent environmental contamination and ensure personnel safety. Although specific disposal instructions for this compound are not publicly available, general best practices for the disposal of research-grade pharmaceutical compounds should be followed.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to consult your institution's specific safety data sheets (SDS) and waste management protocols. In the absence of a specific SDS for this compound, which was under development by Pfizer, personnel should refer to Pfizer's general guidelines for pharmaceutical waste and handle the compound as potentially hazardous.
Personal Protective Equipment (PPE): When handling this compound for disposal, all personnel should wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Spill Management: In case of a spill, contain the material to prevent it from entering drains or waterways. Use an absorbent material to collect the spilled substance and place it in a sealed, appropriately labeled container for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The following is a general protocol for the disposal of research compounds like this compound. This should be adapted to comply with local, state, and federal regulations, as well as your institution's specific procedures.
-
Waste Characterization: Unused or waste this compound should be classified as chemical waste. Given its nature as a complex organic molecule intended for biological activity, it should not be disposed of in regular trash or down the drain.
-
Segregation and Collection:
-
Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's waste management plan.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Storage should be in accordance with your institution's guidelines for hazardous waste accumulation.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, including its identity and quantity.
-
-
Vendor Management: The disposal of chemical waste is typically handled by licensed hazardous waste management vendors. Pfizer, the developer of this compound, encourages the use of responsible waste vendors to manage waste in a way that reduces potential impact on health and the environment.[1] In 2012, Pfizer collaborated with Waste Management to launch the "Pfizer Responsible Disposal Advisor®," an online tool to guide healthcare professionals on disposal requirements.[2][3] While this tool may not be available for public use, it highlights the importance of proper waste characterization and disposal.
Quantitative Data Summary
While no specific quantitative data for this compound disposal is available, general data on pharmaceutical waste provides context for the importance of proper disposal procedures.
| Waste Metric (Pfizer, 2023) | Value (metric tonnes) |
| Total Waste Generated | 114,800 |
| Hazardous Waste | 69.6% of total |
| Non-Hazardous Waste | 30.4% of total |
| Recovered Waste (Recycled, Reused, Composted) | 25.17% of total |
| Disposed Waste (Landfill, Incineration) | 74.76% of total |
Data from Tracenable's analysis of Pfizer's 2023 waste generation.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that is safe for laboratory personnel and the environment, aligning with the principles of responsible chemical waste management.
References
Essential Safety and Logistical Information for Handling PF-07293893
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As a novel investigational compound, a specific Safety Data Sheet (SDS) for PF-07293893 is not publicly available. The following guidance is based on best practices for handling potent pharmaceutical compounds in a research and development setting. A thorough risk assessment must be conducted before handling any new chemical entity.
This document provides essential, immediate safety and logistical information for the handling and disposal of the investigational drug this compound. The procedural guidance is designed to directly answer specific operational questions and establish a foundation of trust in laboratory safety and chemical handling protocols.
Personal Protective Equipment (PPE) for Handling this compound
Given the lack of specific toxicological data for this compound, a conservative approach to PPE is warranted. The selection of appropriate PPE is contingent on a risk assessment of the specific procedures being performed. The following table summarizes recommended PPE based on general laboratory operations with potent compounds.
| Activity/Risk Level | Primary Engineering Controls | Gloves | Eye/Face Protection | Lab Coat/Body Protection | Respiratory Protection |
| Low Risk (e.g., handling sealed containers, visual inspection) | General laboratory ventilation | Nitrile or neoprene gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Medium Risk (e.g., preparing dilute solutions in a fume hood, weighing small quantities) | Chemical fume hood or ventilated balance enclosure | Double-gloving with nitrile or neoprene gloves | Safety goggles | Disposable lab coat or gown with long sleeves and tight cuffs | Advised (e.g., N95 respirator) |
| High Risk (e.g., handling neat powder, potential for aerosol generation, cleaning spills) | Contained ventilation (e.g., glove box, isolator) | Double-gloving with chemical-resistant gloves (e.g., nitrile over neoprene) | Face shield and safety goggles | Disposable, liquid-repellent suit (e.g., Tyvek®) with shoe covers | Required (e.g., Powered Air-Purifying Respirator - PAPR)[1] |
Experimental Protocols: Risk Assessment for Handling this compound
A risk assessment is mandatory before any work with this compound commences.[2][3][4] This process systematically identifies and evaluates potential hazards to determine the necessary control measures.
Methodology:
-
Hazard Identification:
-
Chemical Properties: Review any available information on the chemical and physical properties of this compound. In the absence of data, assume it is a potent, toxic substance.
-
Route of Exposure: Consider all potential routes of exposure, including inhalation of dust or aerosols, skin contact, eye contact, and ingestion.[3] Powdered forms of active pharmaceutical ingredients (APIs) often pose the highest inhalation risk.
-
-
Exposure Assessment:
-
Task Evaluation: Analyze each step of the planned experiment.[2] Identify where the compound will be handled, the quantities involved, and the potential for generating dust, aerosols, or splashes.
-
Frequency and Duration: Determine how often the task will be performed and for how long.
-
-
Risk Characterization:
-
Evaluate the likelihood and severity of potential exposure for each task.
-
Assign a risk level (low, medium, high) based on the evaluation.
-
-
Control Measures:
-
Based on the assigned risk level, select the appropriate combination of engineering controls (e.g., fume hood, glove box), administrative controls (e.g., standard operating procedures, training), and personal protective equipment (PPE).
-
-
Review and Documentation:
-
Document the risk assessment findings and the selected control measures.
-
Review the risk assessment periodically and whenever there is a significant change to the experimental procedure.
-
Operational and Disposal Plans
Handling Procedures:
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for potent compounds before working with this compound.[5]
-
Designated Areas: All work with this compound should be conducted in a designated area with controlled access.
-
Housekeeping: Maintain a clean and organized workspace to minimize the risk of contamination and accidental exposure.
-
Emergency Procedures: Establish and clearly post emergency procedures for spills, accidental exposures, and other incidents.
Disposal Plan:
As an investigational drug, this compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6][7]
-
Waste Segregation:
-
All disposable materials that come into contact with this compound (e.g., gloves, lab coats, vials, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents.[6]
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.[6]
-
-
Disposal:
Mandatory Visualization
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. 3mnederland.nl [3mnederland.nl]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
